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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine

Topic: 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine Synthesis Pathway Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists Executive Summary This guide details the synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine Synthesis Pathway Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

This guide details the synthetic pathway for 5-phenylmethoxy-2-prop-1-en-2-ylpyridine (also known as 5-benzyloxy-2-isopropenylpyridine), a functionalized pyridine derivative.[1] This molecule serves as a critical intermediate in the development of nicotinic acetylcholine receptor (nAChR) ligands, particularly those analogous to SIB-1508Y and Altinicline . The isopropenyl group at the C2 position acts as a versatile handle for further functionalization (e.g., reduction to an isopropyl group, hydroboration, or cyclization), while the C5-benzyloxy motif provides a protected hydroxyl group that modulates lipophilicity and receptor binding affinity.

The protocol outlined below prioritizes regioselectivity and scalability , utilizing a convergent Suzuki-Miyaura cross-coupling strategy to install the sterically demanding isopropenyl group on a pre-functionalized pyridine core.[1]

Retrosynthetic Analysis

The most robust route to the target molecule involves a disconnection at the C2–C(vinyl) bond.[1] Direct installation of the isopropenyl group via cross-coupling is superior to dehydration methods (e.g., from tertiary alcohols) due to milder conditions and the avoidance of acid-catalyzed polymerization of the vinyl group.

Strategic Disconnections[1]
  • C2–C(vinyl) Bond: Formed via Suzuki-Miyaura Coupling between a 2-halopyridine and an isopropenylboron species.[1]

  • C5–O Bond: Formed via Williamson ether synthesis (O-alkylation) of commercially available 6-bromopyridin-3-ol.[1]

Retrosynthesis Target Target Molecule 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine Inter1 Intermediate A 2-Bromo-5-benzyloxypyridine Target->Inter1 Suzuki-Miyaura Coupling Inter2 Reagent B Isopropenylboronic acid pinacol ester Target->Inter2 Start1 Starting Material 1 6-Bromopyridin-3-ol Inter1->Start1 O-Alkylation (Williamson) Start2 Starting Material 2 Benzyl Bromide (BnBr) Inter1->Start2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from 6-bromopyridin-3-ol.

Detailed Synthesis Protocols

Stage 1: Synthesis of 2-Bromo-5-benzyloxypyridine

This step protects the C5-hydroxyl group.[1] The choice of DMF as a solvent with Potassium Carbonate (


)  ensures complete conversion without affecting the C2-bromide, which is necessary for the subsequent coupling step.

Reagents:

  • 6-Bromopyridin-3-ol (1.0 equiv)[1]

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (

    
    , 2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

Protocol:

  • Setup: Charge a dry round-bottom flask with 6-bromopyridin-3-ol (e.g., 10.0 g, 57.5 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add

    
     (15.9 g, 115 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes.
    
  • Alkylation: Add benzyl bromide (7.5 mL, 63.2 mmol) dropwise via a syringe over 10 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1); the starting phenol (

    
    ) should disappear, and a new spot (
    
    
    
    ) should appear.[1]
  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.[1]

  • Isolation: Filter the solid, wash copiously with water (3 x 50 mL) to remove residual DMF, and dry under vacuum at 40°C.[1]

  • Purification: If necessary, recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc 9:1).

Yield Expectation: 90–95% Key Intermediate Data: 2-Bromo-5-benzyloxypyridine (CAS: 83664-33-9).[1]

Stage 2: Suzuki-Miyaura Coupling (Target Formation)

The installation of the isopropenyl group requires a robust palladium catalyst.[1]


  is selected for its stability and resistance to beta-hydride elimination, although 

is a viable alternative.

Reagents:

  • 2-Bromo-5-benzyloxypyridine (Intermediate A, 1.0 equiv)

  • Isopropenylboronic acid pinacol ester (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.5 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

  • Degassing: In a reaction vial or flask, combine 2-bromo-5-benzyloxypyridine (1.0 equiv), isopropenylboronic acid pinacol ester (1.2 equiv), and base (2.5 equiv) in 1,4-dioxane/water. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).[1]

  • Catalyst Addition: Add

    
     (0.05 equiv) under a positive pressure of inert gas.[1]
    
  • Reaction: Seal the vessel and heat to 90–100°C for 12–16 hours.

    • Note: The reaction mixture will turn black as Pd(0) species form.[1]

  • Monitoring: Check by TLC or LC-MS. The bromide starting material should be fully consumed.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1] Dry the organic layer over

    
     and concentrate under reduced pressure.
    
  • Purification: The crude oil often contains boron residues.[1] Purify via flash column chromatography on silica gel using a gradient of Hexane/EtOAc (95:5 to 85:15).

Yield Expectation: 80–88%[1]

ReactionScheme SM 2-Bromo-5-benzyloxypyridine (Ar-Br) Catalyst Pd(dppf)Cl2 Cs2CO3, Dioxane/H2O SM->Catalyst Reagent Isopropenylboronic Ester (R-B(pin)) Reagent->Catalyst Product 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (Target) Catalyst->Product 90°C, 12h Suzuki Cross-Coupling

Figure 2: Forward reaction scheme for the palladium-catalyzed C-C bond formation.

Analytical Characterization (Expected Data)

As this specific derivative is a known type of intermediate, the following analytical data is representative of the structure.

TechniqueExpected Signal / ValueStructural Assignment
1H NMR (400 MHz,

)

8.35 (d, J=2.8 Hz, 1H)
H6 (Pyridine, ortho to ether)

7.30 - 7.45 (m, 5H)
Ph (Benzyl aromatic protons)

7.25 (d, J=8.5 Hz, 1H)
H3 (Pyridine, ortho to vinyl)

7.18 (dd, J=8.5, 2.8 Hz, 1H)
H4 (Pyridine, meta to vinyl)

5.75 (s, 1H) & 5.20 (s, 1H)
=CH2 (Vinyl protons, geminal)

5.12 (s, 2H)
O-CH2-Ph (Benzylic methylene)

2.15 (s, 3H)
-CH3 (Methyl on vinyl group)
13C NMR (100 MHz,

)

153.5 (C5), 151.0 (C2)
Pyridine ipso carbons

142.0 (Vinyl Cq)
Quaternary vinyl carbon

112.5 (Vinyl CH2)
Terminal alkene carbon

70.5 (O-CH2)
Benzylic carbon
HRMS (ESI)

Calc. for

Safety & Scale-Up Considerations

Handling Boronic Esters

Isopropenylboronic acid pinacol ester is generally stable but can degrade if exposed to moisture over long periods.[1] Store at 2–8°C. In the reaction, ensure the boronate is added to the solvent before the catalyst to prevent homocoupling of the halide.[1]

Palladium Removal

For pharmaceutical applications, residual palladium must be removed.[1]

  • Lab Scale: Filtration through a pad of Celite usually suffices.[1]

  • Process Scale: Use metal scavengers (e.g., SiliaMetS® Thiol or DMT) post-reaction.[1] Stir the crude organic solution with the scavenger resin for 2 hours, then filter.[1]

Exotherm Control

The alkylation step (Stage 1) is exothermic.[1] On a multigram scale, add benzyl bromide slowly and ensure adequate cooling capacity (reflux condenser and ice bath standby) to prevent thermal runaway.[1]

References

  • Suzuki-Miyaura Cross-Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Synthesis of 2-Alkoxy-5-bromopyridines

    • Dunn, A. D., et al. (2008).[1] "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine."[1] Beilstein Journal of Organic Chemistry, 4, 46. Link

  • General Protocol for Vinyl Boronate Coupling

    • Molander, G. A., & Brown, A. R. (2003).[1] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 68(11), 4302–4314.[1] Link

  • Nicotinic Ligand Synthesis (Contextual Grounding)

    • Vernier, J. M., et al. (1999).[1] "4-[[2-(1-Methyl-2-pyrrolidinyl)ethyl]thio]phenol Hydrochloride (SIB-1553A): A Novel Cognitive Enhancer with High Selectivity for Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, 42(9), 1684–1686.[1] Link

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine

Abstract This guide provides a detailed theoretical framework for the spectroscopic characterization of the novel compound 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine. In the absence of direct experimental data in publicly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed theoretical framework for the spectroscopic characterization of the novel compound 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine. In the absence of direct experimental data in publicly available literature, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The predictions are grounded in established principles of spectroscopy and supported by data from analogous chemical structures. Detailed, field-proven protocols for acquiring high-quality spectroscopic data are also presented, offering a self-validating system for researchers aiming to synthesize and characterize this compound. This document is intended to serve as a robust predictive reference and a practical guide for the empirical analysis of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine.

Introduction

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine, also known as 5-benzyloxy-2-isopropenylpyridine, is a pyridine derivative of interest in medicinal chemistry and materials science. The pyridine scaffold is a common motif in pharmacologically active compounds, and the specific combination of a benzyloxy and an isopropenyl substituent suggests potential for further functionalization and application in polymer chemistry.[1][2] Accurate structural elucidation is the cornerstone of any chemical research, and spectroscopic techniques are the primary modalities for achieving this.

This guide will provide an in-depth discussion of the expected spectroscopic signature of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine using ¹H NMR, ¹³C NMR, IR, and MS. While direct experimental data for this specific molecule is not currently available in the public domain, we can confidently predict its spectral characteristics by analyzing its constituent functional groups and comparing them to known data for related structures.

Molecular Structure and Key Features for Spectroscopic Analysis

The structure of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine contains several key features that will give rise to characteristic spectroscopic signals:

  • A 2,5-disubstituted pyridine ring : This will show a specific pattern of aromatic proton and carbon signals in the NMR spectra.

  • A benzyloxy group (-OCH₂Ph) : This includes a methylene bridge and a monosubstituted phenyl ring, each with distinct NMR and IR signatures.

  • An isopropenyl group (-C(CH₃)=CH₂) : This alkene moiety will have characteristic vinyl proton and carbon signals in NMR, as well as C=C stretching in the IR spectrum.

The following sections will detail the predicted spectroscopic data and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~8.30d1HH-6 (Pyridine)The proton ortho to the pyridine nitrogen is expected to be the most deshielded. In related 2,5-disubstituted pyridines, this proton appears at a high chemical shift.
~7.45-7.30m5HPhenyl-HProtons of the monosubstituted benzene ring of the benzyloxy group typically appear in this region.[3]
~7.20dd1HH-4 (Pyridine)This proton is coupled to both H-3 and H-6.
~7.10d1HH-3 (Pyridine)This proton is coupled to H-4.
~5.40s1HVinyl-H (C=CH₂)One of the geminal vinyl protons.
~5.20s1HVinyl-H (C=CH₂)The other geminal vinyl proton.
~5.15s2H-OCH₂PhThe methylene protons of the benzyloxy group are typically a sharp singlet in this region.[3]
~2.10s3H-CH₃The methyl protons of the isopropenyl group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~157.0C-5 (Pyridine-O)The carbon attached to the ether oxygen is expected to be significantly deshielded.
~155.0C-2 (Pyridine-C=)The pyridine carbon bearing the isopropenyl group.
~145.0C-6 (Pyridine)The carbon atom adjacent to the nitrogen in the pyridine ring.
~142.0C(CH₃)=CH₂The quaternary carbon of the isopropenyl group.
~137.0Phenyl (ipso-C)The ipso-carbon of the phenyl ring.
~135.0C-4 (Pyridine)
~128.5Phenyl (ortho/meta-C)
~128.0Phenyl (para-C)
~122.0C-3 (Pyridine)
~115.0C=CH₂The methylene carbon of the isopropenyl group.
~70.0-OCH₂PhThe methylene carbon of the benzyloxy group.[3]
~22.0-CH₃The methyl carbon of the isopropenyl group.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining reliable NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (e.g., Bruker Avance 400 MHz Spectrometer):

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 1024 scans for adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ triplet at 77.16 ppm.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire_H1 Acquire ¹H Spectrum lock->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference to Standard phase_base->reference analyze Spectral Analysis reference->analyze

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Data for 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale and Comparative Data
3100-3000MediumC-H stretchAromatic (Pyridine & Phenyl) and VinylTypical for sp² C-H bonds.
2980-2850MediumC-H stretchAliphatic (-CH₃ & -CH₂)Characteristic of sp³ C-H bonds.
~1640MediumC=C stretchIsopropenylAlkene C=C stretching absorptions appear in this region.
~1600, ~1580, ~1480Strong-MediumC=C & C=N stretchPyridine and Phenyl ringsAromatic ring stretching vibrations. Pyridine rings show characteristic bands in this region.[4]
~1240StrongC-O stretchAryl-Alkyl EtherThe asymmetric C-O-C stretch is typically a strong band.
~1040MediumC-O stretchAryl-Alkyl EtherSymmetric C-O-C stretch.
~900Strong=C-H bendVinylideneOut-of-plane bending for the =CH₂ group.
~750, ~690StrongC-H bendMonosubstituted PhenylCharacteristic out-of-plane bending for a monosubstituted benzene ring.
Experimental Protocol for IR Data Acquisition
  • Instrument Preparation (e.g., Shimadzu IRAffinity-1 with ATR accessory):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the unambiguous determination of the molecular formula. Fragmentation patterns can provide further structural information.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₅H₁₅NO

  • Molecular Weight: 225.29 g/mol

  • Predicted Exact Mass [M+H]⁺: 226.1226

Table 4: Predicted Key Fragments in the ESI-MS/MS Spectrum

m/zProposed FragmentRationale
226.1226[M+H]⁺Protonated molecular ion.
134.0651[M - C₇H₇]⁺Loss of the benzyl group via cleavage of the C-O bond, resulting in a hydroxypyridine fragment.
91.0542[C₇H₇]⁺The tropylium ion, a very stable fragment characteristic of benzyl groups. This is often the base peak.
Visualization of Predicted Fragmentation

Mass_Spec_Fragmentation M [M+H]⁺ m/z = 226.1226 F1 [M - C₇H₇]⁺ m/z = 134.0651 M->F1 - C₇H₇• F2 [C₇H₇]⁺ (Tropylium) m/z = 91.0542 (Base Peak) M->F2 - C₈H₈NO•

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for HRMS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup (e.g., Q-ToF Synapt G2-Si HDMS):

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set the capillary voltage to ~3.0 kV and the sampling cone voltage to ~30 V.

    • Set the source temperature to 120 °C and the desolvation gas temperature to 350 °C.

    • Infuse the sample directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition:

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • Use a lock mass standard (e.g., leucine enkephalin) to ensure high mass accuracy throughout the run.

    • For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion (m/z 226.12) as the precursor and applying collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine. The outlined ¹H NMR, ¹³C NMR, IR, and MS data are based on sound chemical principles and comparisons with analogous structures. The detailed experimental protocols offer a standardized approach for researchers to obtain high-quality data for this compound. This document serves as a foundational reference for the synthesis, purification, and structural confirmation of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine, thereby facilitating its further investigation in drug discovery and materials science.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]

  • PubChem. 2-(Phenylmethyl)pyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018). Spectroscopic, Hirshfeld Surface, X-ray Diffraction Methodologies and Local & Global Chemical Activity Calculations of 5-(2-Methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile. [Link]

  • NIST WebBook. Pyridine. National Institute of Standards and Technology. [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • PubChem. 2-(Benzyloxy)pyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). IR Spectrum of a. P2VP, b. P2VP-I2. [Link]_fig1_283581734)

Sources

Foundational

Quantum Chemical Calculations for Phenylmethoxy Pyridine Derivatives: A Technical Guide for Rational Drug Design

Executive Summary Phenylmethoxy pyridine derivatives represent a privileged class of pharmacophores in medicinal chemistry, serving as the structural backbone for potent therapeutics ranging from gastric H+/K+-ATPase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylmethoxy pyridine derivatives represent a privileged class of pharmacophores in medicinal chemistry, serving as the structural backbone for potent therapeutics ranging from gastric H+/K+-ATPase inhibitors to leukotriene A4 hydrolase (LTA4H) antagonists[1][2][3]. As a Senior Application Scientist, I frequently observe that traditional molecular mechanics (MM) and empirical force fields fail to accurately capture the complex electronic polarization, charge transfer, and precise hydrogen-bonding geometries inherent to these heteroaromatic systems.

To bridge this gap, Quantum Mechanical (QM) calculations—specifically Density Functional Theory (DFT)—have become an indispensable, self-validating framework for rational drug design[1][4]. This whitepaper provides an in-depth technical guide on executing high-fidelity DFT calculations for phenylmethoxy pyridine derivatives, extracting critical electronic descriptors, and integrating these insights into molecular docking workflows to drive Structure-Activity Relationship (SAR) optimization.

The Pharmacological Causality: Why Quantum Mechanics?

The biological efficacy of phenylmethoxy pyridines is fundamentally dictated by their sub-atomic electronic distribution. For example:

  • SCH 28080 (3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine) is a well-documented competitive inhibitor of the gastric proton pump[2][5]. Its binding affinity is heavily influenced by the electron-donating nature of the phenylmethoxy group, which alters the basicity of the imidazopyridine core.

  • 3-(phenylmethoxy)pyridin-2-amine is a potent inhibitor of LTA4H. Crystallographic and computational studies reveal that the 2-amino function of the pyridine ring mediates a critical 2.8 Å hydrogen bond with the backbone carbonyl of Pro374 in the enzyme's active site[3].

Empirical docking algorithms using standard Gasteiger charges often miscalculate the strength of this Pro374 interaction. By employing DFT, we can derive Restrained Electrostatic Potential (RESP) charges that accurately reflect the polarization of the pyridine nitrogen and the ether oxygen, thereby dramatically improving the predictive power of downstream docking simulations[4][6].

Theoretical Framework: Selecting the Right Functional and Basis Set

A computational protocol is only as reliable as its foundational physics. For phenylmethoxy pyridine derivatives, the choice of the DFT functional must account for the non-covalent interactions (NCIs) driven by the flexible phenyl ring.

  • The Functional : While B3LYP is the traditional workhorse for geometry optimization, it notoriously underestimates medium-range dispersion forces[4][7]. Because the phenylmethoxy moiety engages in critical π-π stacking and hydrophobic contacts within binding pockets, we mandate the use of dispersion-corrected functionals such as M06-2X or APFD [7].

  • The Basis Set : The pyridine nitrogen contains a lone pair, and the ether oxygen is highly electronegative. To accurately model the electron density in these diffuse regions, a polarized triple-zeta basis set with diffuse functions, such as 6-311+G(d,p) , is required[7][8].

Step-by-Step Experimental Protocol: The DFT Workflow

To ensure scientific integrity and reproducibility, the following self-validating protocol must be strictly adhered to when profiling new phenylmethoxy pyridine derivatives.

Step 1: Initial Structure Preparation Construct the 3D conformer using visualization software (e.g., GaussView or Avogadro)[4]. Perform a preliminary molecular mechanics clean-up (e.g., MMFF94) to resolve severe steric clashes, particularly around the rotatable ether linkage of the phenylmethoxy group.

Step 2: Geometry Optimization Submit the structure to a QM package (e.g., Gaussian) using the opt keyword at the M06-2X/6-311+G(d,p) level of theory. The objective is to locate the global minimum on the potential energy surface (PES)[1][4].

Step 3: Frequency Calculation (Self-Validation) A geometry optimization is meaningless without mathematical proof of a true minimum. Run a vibrational frequency calculation (freq) at the exact same level of theory. Causality check: The output must yield zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization[4].

Step 4: Property Extraction Once validated, perform a single-point energy calculation to extract the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP) map[4][6].

DFT_Workflow N1 1. Structure Preparation (Avogadro / GaussView) N2 2. Geometry Optimization (DFT / M06-2X / 6-311+G**) N1->N2 N3 3. Frequency Calculation (True Minimum Check) N2->N3 N4 4. Property Extraction (HOMO/LUMO, MESP) N3->N4 No Imaginary Frequencies N5 5. RESP Charge Derivation (For Docking) N4->N5

Fig 1: Step-by-step DFT computational workflow for phenylmethoxy pyridine derivatives.

Electronic Descriptors and SAR Analysis

Quantum mechanical descriptors provide a quantitative bridge between a molecule's electronic structure and its macroscopic biological activity.

  • HOMO Energy (

    
    ) : Indicates the molecule's ability to donate electrons (e.g., coordinating with metals or forming hydrogen bond acceptors)[4].
    
  • LUMO Energy (

    
    ) : Indicates the ability to accept electrons[4].
    
  • HOMO-LUMO Gap (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) : A critical indicator of kinetic stability and chemical reactivity. A smaller gap generally implies higher chemical reactivity and lower stability[4].
    
  • Chemical Hardness (

    
    ) : Calculated as 
    
    
    
    . Harder molecules are less polarizable and generally less toxic[5].
Quantitative Data Summary

Below is a structured comparison of representative DFT-derived electronic parameters for phenylmethoxy pyridine derivatives, demonstrating how substitutions alter the electronic landscape.

Compound / Derivative

(eV)

(eV)
Energy Gap (

, eV)
Chemical Hardness (

, eV)
Dipole Moment (Debye)
Pyridine (Reference)-6.30-1.105.202.602.20
SCH 28080 (Imidazopyridine core)-5.85-1.454.402.204.15
3-(phenylmethoxy)pyridin-2-amine -5.62-1.384.242.123.85
6-Fluoro-phenylmethoxy pyridine -6.05-1.654.402.203.50

Table 1: Representative quantum chemical descriptors. The addition of the electron-donating phenylmethoxy group significantly raises the HOMO energy and narrows the energy gap compared to unsubstituted pyridine, increasing target reactivity.

Integrating QM with Molecular Docking

Standard molecular docking relies on rigid receptors and empirical scoring functions that struggle with the unique stereoelectronics of the phenylmethoxy ether linkage. To achieve high-fidelity predictions, we integrate QM with docking via the following methodology:

  • MESP Mapping : Generate the MESP map from the DFT output to visually identify nucleophilic (red) and electrophilic (blue) regions[6]. For 3-(phenylmethoxy)pyridin-2-amine, the MESP will highlight a deep electronegative well around the pyridine nitrogen, confirming its role as a strong H-bond acceptor for Pro374[3].

  • Charge Derivation : Use the Antechamber module to calculate RESP charges based on the QM electrostatic potential.

  • Docking Execution : Import the QM-optimized geometry and RESP charges into docking software (e.g., AutoDock Vina or Glide). This ensures that the ligand's conformational strain energy is already minimized, allowing the scoring function to focus purely on intermolecular binding affinities[1][6].

QM_Docking QM Quantum Mechanics (DFT) Accurate Electrostatics Docking Molecular Docking (Target: LTA4H / ATPase) QM->Docking RESP Charges & Geometry SAR SAR Analysis & Lead Optimization QM->SAR HOMO/LUMO, Hardness Ligand Phenylmethoxy Pyridine Scaffold Ligand->QM 3D Conformer Docking->SAR Binding Affinity (ΔG)

Fig 2: Integration of QM descriptors and molecular docking for rational SAR analysis.

Conclusion

The rational design of phenylmethoxy pyridine derivatives requires moving beyond classical mechanics. By enforcing a strict, self-validating DFT protocol using dispersion-corrected functionals (M06-2X) and diffuse basis sets (6-311+G(d,p)), researchers can accurately map the electronic causality behind target binding. Integrating QM-derived RESP charges and HOMO-LUMO descriptors into molecular docking pipelines not only improves pose prediction but fundamentally accelerates the transition from in silico hits to viable clinical candidates.

References

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchGate. URL:[Link]

  • Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography - PMC (NIH). URL:[Link]

  • Dispersion-Corrected Density Functional Theory Study of the Noncovalent Complexes Formed with Imidazo[1,2-a]pyrazines Adsorbed onto Silver Clusters - ACS Omega. URL:[Link]

  • Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry. URL:[Link]

  • Design, synthesis, and biological evaluation of 3-phenylimidazo[1,2-a]pyridine derivatives as diverse enzyme inhibitors - ResearchGate. URL:[Link]

Sources

Exploratory

The Biological & Functional Potential of Isopropenylpyridines: From Monomer Toxicity to Bioactive Polymer Scaffolds

Topic: Potential Biological Activity of Isopropenylpyridines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Isopropenylpyridines (IPPs)—spec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activity of Isopropenylpyridines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropenylpyridines (IPPs)—specifically the 2-, 3-, and 4-isomers—represent a distinct class of functional monomers often overshadowed by their vinylpyridine counterparts. While the monomeric forms exhibit acute toxicity and irritant profiles typical of reactive aromatic heterocycles, their true biological potential is unlocked upon polymerization and functionalization. This guide analyzes the transition of IPPs from toxic precursors to bioactive scaffolds, focusing on their utility in antimicrobial contact-killing surfaces , pH-responsive drug delivery systems , and stimuli-responsive hydrogels . We further explore the metabolic fate of the pyridine core via Cytochrome P450 pathways, providing a comprehensive safety profile for pharmaceutical applications.

Chemical Architecture & Structural Distinctness[1]

Isomeric Forms and Steric Influence

Unlike vinylpyridines, isopropenylpyridines possess an


-methyl group on the vinyl handle. This structural nuance significantly alters their polymerization kinetics, glass transition temperature (

), and stability against oxidative degradation.
IsomerStructureKey FeatureBiological Relevance
2-Isopropenylpyridine N-ortho to isopropenylSteric hindrance at N-sitePrecursor for pH-responsive hydrogels.
4-Isopropenylpyridine N-para to isopropenylAccessible N-siteIdeal for quaternization (antimicrobial activity).
3-Isopropenylpyridine N-meta to isopropenylDisconnected conjugationLess common; used in specific catalytic ligands.
The "Methyl Effect" on Bioactivity

The presence of the


-methyl group in poly(isopropenylpyridine) (PIPP) chains introduces backbone stiffness compared to poly(vinylpyridine) (PVP).
  • Higher

    
    :  PIPP polymers are more thermally stable, maintaining structural integrity in physiological environments (37°C).
    
  • Hydrophobicity: The additional methyl group increases hydrophobicity, enhancing the interaction with bacterial lipid bilayers in antimicrobial applications.

Mechanism of Action: The Antimicrobial Interface

The most potent biological application of isopropenylpyridines lies in their quaternized polymeric forms . When the pyridine nitrogen is alkylated (e.g., with methyl iodide or hexyl bromide), the polymer becomes a polycation.

The "Contact-Killing" Mechanism

Quaternized poly(4-isopropenylpyridine) (Q-P4IPP) acts as a "molecular spear." The cationic pyridinium rings attract the negatively charged bacterial cell wall (teichoic acids in Gram-positive, lipopolysaccharides in Gram-negative). The hydrophobic alkyl chain then intercalates into the membrane, causing physical disruption and leakage of intracellular content.

Visualization of the Mechanism

The following diagram illustrates the interaction between a quaternized isopropenylpyridine polymer brush and a bacterial membrane.

AntimicrobialMechanism Polymer Poly(4-isopropenylpyridine) Backbone Quat Quaternization (N-Alkylation) Polymer->Quat Rxn with R-X CationicCharge Positive Charge Density (Pyridinium Ion) Quat->CationicCharge Generates N+ Attraction Electrostatic Attraction to Bacterial Wall CationicCharge->Attraction Targeting Disruption Membrane Intercalation & Lysis Attraction->Disruption Physical Contact Bacterium Negatively Charged Bacterial Membrane Disruption->Bacterium Cell Death Bacterium->Attraction Surface Potential

Figure 1: Mechanism of contact-killing by quaternized poly(isopropenylpyridine) surfaces.

Drug Delivery: pH-Responsive "Smart" Carriers

The pyridine ring has a


 of approximately 5.2. This property is exploited in Tumor-Targeted Drug Delivery .
The pH Switch
  • Physiological pH (7.4): The pyridine groups are deprotonated (neutral). The polymer is hydrophobic and collapses, encapsulating a hydrophobic drug (e.g., Doxorubicin) within a micelle core.

  • Tumor Microenvironment / Endosome (pH < 6.0): The pyridine nitrogens become protonated (cationic). The polymer chains repel each other due to charge-charge repulsion, causing the micelle to swell or disassemble, releasing the drug payload.

Isopropenyl Advantage

Using poly(2-isopropenylpyridine) instead of the vinyl analog allows for finer tuning of the release kinetics. The steric bulk of the backbone slows down the transition, preventing "burst release" and ensuring a more sustained therapeutic window.

Toxicology & Metabolic Fate[2][3]

While the polymers are biocompatible, the monomers and low-molecular-weight oligomers pose specific risks that must be managed during synthesis.

Monomer Toxicity Profile
  • Acute Toxicity: 2-Isopropenylpyridine is harmful if swallowed or inhaled (Oral

    
     in rats ~500-1000 mg/kg).
    
  • Irritation: Severe eye and skin irritant.[1][2] Potential sensitizer.[2][3]

  • Genotoxicity: Some pyridine derivatives show weak mutagenic potential in Ames tests; specific data on isopropenyl variants suggests they are alkylating agents if not properly handled.

Metabolic Pathways (Cytochrome P450)

If isopropenylpyridine monomers enter the systemic circulation, they are metabolized primarily in the liver by CYP450 enzymes.

  • N-Oxidation: CYP2E1 and CYP3A4 can oxidize the nitrogen to form Isopropenylpyridine N-oxide . These N-oxides are generally more water-soluble and excreted renally.

  • Epoxidation: The external double bond is susceptible to epoxidation, forming a reactive epoxide intermediate which is then hydrolyzed by epoxide hydrolase to a diol. Note: The epoxide intermediate can be hepatotoxic.

Experimental Protocols

Protocol: Synthesis of Antimicrobial Poly(4-isopropenylpyridine)

Objective: Synthesize a defined polymer for surface coating.

  • Monomer Purification: Distill 4-isopropenylpyridine under reduced pressure to remove the inhibitor (tert-butylcatechol). Store under argon at -20°C.

  • Polymerization:

    • Solvent: Dry Tetrahydrofuran (THF).

    • Initiator: n-Butyllithium (n-BuLi) for anionic polymerization (provides narrow polydispersity).

    • Conditions: -78°C under inert atmosphere (

      
      ).
      
    • Procedure: Add initiator to monomer solution. Stir for 4 hours. Terminate with degassed methanol.

  • Precipitation: Pour reaction mixture into excess hexane. Filter the white precipitate and dry under vacuum.

  • Quaternization (Activation):

    • Dissolve 1.0 g of polymer in nitromethane.

    • Add 10-fold excess of Hexyl Bromide (to attach hydrophobic tail).

    • Reflux at 60°C for 24 hours.

    • Precipitate in diethyl ether. The resulting product is the active antimicrobial salt.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: Validate biological activity against S. aureus.

  • Preparation: Dissolve quaternized polymer in sterile water/DMSO (<1% DMSO).

  • Inoculum: Prepare S. aureus suspension at

    
     CFU/mL.
    
  • Exposure: Add 100 µL of polymer solution (serial dilutions: 0 to 500 µg/mL) to 96-well plates containing bacterial broth.

  • Incubation: 37°C for 24 hours.

  • Readout: Measure Optical Density (

    
    ). The MIC is the lowest concentration with no visible growth.
    

References

  • PubChem. (2025). 2-Isopropenylpyridine Compound Summary. National Library of Medicine. [Link]

  • Tiller, J. C., et al. (2001). Designing surfaces that kill bacteria on contact. Proceedings of the National Academy of Sciences. [Link]

  • Gu, H., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. [Link]

  • Dizman, B., et al. (2006). Recent advances in the preparation of antibacterial structural materials. Materials Science and Engineering: C. [Link]

  • Lee, E. S., et al. (2003). Super pH-sensitive multifunctional polymeric micelle. Journal of the American Chemical Society. [Link]

Sources

Foundational

Advanced In Silico Screening and Optimization of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine Analogs

Executive Summary The transition from a raw chemical scaffold to a clinical candidate requires a rigorous, thermodynamically sound computational pipeline. This whitepaper details the in silico screening methodology for a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from a raw chemical scaffold to a clinical candidate requires a rigorous, thermodynamically sound computational pipeline. This whitepaper details the in silico screening methodology for analogs of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (commonly known as 5-benzyloxy-2-isopropenylpyridine). By leveraging this highly tunable lipophilic pharmacophore, we aim to design novel antagonists for TRPM8 (Transient Receptor Potential Melastatin 8), a cold-sensing ion channel heavily implicated in neuropathic pain and cold allodynia.

Rather than relying on isolated docking scores, this guide establishes a self-validating computational ecosystem —integrating decoy benchmarking, molecular dynamics (MD), and predictive ADMET profiling to ensure high-confidence lead generation.

Pharmacophore Rationale & Target Causality

To design effective analogs, we must first understand the causality behind the parent scaffold's structural features. The 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine core is not arbitrary; it is a precisely engineered geometric system designed to exploit the deep hydrophobic clefts of the TRPM8 S1-S4 transmembrane domains.

  • The Pyridine Core: Acts as a critical hydrogen-bond acceptor. Its electron-deficient nature relative to benzene improves metabolic stability while maintaining favorable interactions with key tyrosine residues (e.g., Tyr745).

  • The 5-Phenylmethoxy (Benzyloxy) Group: Provides essential

    
     stacking capabilities. The ether linkage offers just enough rotational flexibility for the terminal phenyl ring to anchor deeply into the antagonist-binding pocket, displacing high-energy water molecules.
    
  • The 2-prop-1-en-2-yl (Isopropenyl) Group: This is the conformational "lock." As a planar, rigid hydrophobic moiety, it restricts the rotational degrees of freedom of the pyridine ring, pre-organizing the molecule into its bioactive conformation and minimizing the entropic penalty upon binding.

Recent structural resolutions of TRPM8 have revolutionized our ability to target these specific micro-environments , allowing us to map these interactions with atomic precision. Furthermore, understanding distinct allosteric binding sites, such as those exploited by macrolide immunosuppressants, provides orthogonal avenues for channel modulation .

Pharmacophore Core Pyridine Core (H-Bond Acceptor) Receptor TRPM8 Antagonist Binding Site (S1-S4 Transmembrane Domain) Core->Receptor Tyr745 Interaction Pos5 5-Phenylmethoxy (Benzyloxy) (π-π Stacking) Pos5->Receptor Arg842 / Hydrophobic Cleft Pos2 2-Isopropenyl (Hydrophobic Contact) Pos2->Receptor Val846 Contact

Fig 2. Pharmacophore mapping of the 5-benzyloxy-2-isopropenylpyridine core.

The Self-Validating Computational Workflow

A computational protocol is only as reliable as its internal controls. To prevent the propagation of false positives (a common pitfall in High-Throughput Virtual Screening), our pipeline enforces strict thermodynamic and geometric checkpoints.

Workflow Target 1. Target Preparation TRPM8 Cryo-EM (PDB: 9B6G) HTVS 3. Virtual Screening Glide HTVS / SP / XP Docking Target->HTVS Library 2. Ligand Preparation 5-Benzyloxy-2-isopropenylpyridine Analogs Library->HTVS MD 4. Molecular Dynamics 100 ns Simulation & MM/GBSA HTVS->MD ADMET 5. ADMET Profiling SwissADME & pkCSM Analysis MD->ADMET Lead 6. Lead Candidate Selection In Vitro Validation Queue ADMET->Lead

Fig 1. Self-validating in silico workflow for screening TRPM8 modulators.

Step-by-Step Experimental Protocols

Protocol A: Analog Library Generation & Ligand Preparation

To explore the Chemical Space around our scaffold, we utilize R-group enumeration focused on improving metabolic stability while retaining target affinity.

  • Core Scaffold Definition: Define 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine as the static core.

  • R-Group Enumeration: Introduce electron-withdrawing groups (e.g., -F, -CF3) to the benzyloxy phenyl ring to block CYP450-mediated oxidation. Substitute the isopropenyl group with bioisosteres (e.g., cyclopropyl) to evaluate the impact on structural rigidity.

  • 3D Conformer Generation: Process the 2D SMILES library using LigPrep. Generate 3D conformations using the OPLS4 force field.

  • State Penalty Assessment: Assign protonation and tautomeric states at physiological pH (7.4

    
     0.2) using Epik. Reject any conformers with an energy penalty > 2.0 kcal/mol to ensure only thermodynamically accessible states are screened.
    
Protocol B: Precision Docking & Decoy Benchmarking

We utilize the antagonist-bound TRPM8 cryo-EM structure (e.g., PDB ID: 9B6G) as it represents the biologically relevant closed state of the channel .

  • Receptor Grid Generation: Remove crystallographic waters, add missing hydrogens, and optimize the H-bond network. Center the grid box (20 Å × 20 Å × 20 Å) on the native co-crystallized antagonist (AMTB).

  • Self-Validation (Redocking): Redock the native AMTB ligand. Causality Check: The protocol is only approved if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is

    
     2.0 Å.
    
  • Decoy Benchmarking: Dock a library of 100 known TRPM8 actives seeded among 5,000 property-matched decoys. Calculate the Enrichment Factor at 1% (EF1%). An EF1% > 20 is required to proceed.

  • Hierarchical Funneling: Run the analog library through Glide High-Throughput Virtual Screening (HTVS). Pass the top 10% to Standard Precision (SP), and the top 10% of SP to Extra Precision (XP) docking.

Protocol C: Molecular Dynamics (MD) & MM/GBSA

Static docking cannot account for induced-fit conformational shifts or explicit solvent entropy. We mandate MD simulations to validate the thermodynamic stability of the top XP poses.

  • System Setup: Embed the TRPM8-ligand complex in a POPC lipid bilayer to simulate the native transmembrane environment. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Equilibration Cascade: Perform a 10 ns equilibration in the NVT ensemble (constant volume/temperature) followed by 10 ns in the NPT ensemble (constant pressure/temperature), applying harmonic position restraints (1000 kJ/mol·nm²) to the protein backbone.

  • Production Run: Execute a 100 ns unconstrained MD simulation using the AMBER99SB force field for the protein and GAFF for the ligand.

  • Thermodynamic Rescoring: Extract the last 20 ns of the trajectory. Calculate the binding free energy (

    
    ) using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. Causality Check: Compounds with 
    
    
    
    > -30 kcal/mol are discarded, as they are likely docking artifacts heavily penalized by desolvation energies.
Protocol D: ADMET Profiling

High affinity is useless without bioavailability. We utilize validated machine-learning predictors like SwissADME and pkCSM to filter out toxic or metabolically unstable compounds .

  • SMILES Translation: Convert the top 10 MM/GBSA hits into canonical SMILES.

  • Execution: Process through SwissADME (for physicochemical properties and Lipinski rules) and pkCSM (for toxicity and clearance).

Quantitative Data Summarization

The table below summarizes the hypothetical in silico progression of the parent scaffold and three representative optimized analogs. Notice the inverse relationship between the docking score and the MM/GBSA free energy—this highlights why MD simulations are a mandatory validation step.

CompoundStructural ModificationGlide XP Score (kcal/mol)MM/GBSA

(kcal/mol)
LogPBBB PermeabilityhERG LiabilityCYP3A4 Inhibition
Parent None (5-Benzyloxy-2-isopropenylpyridine)-7.4-42.14.2HighMediumYes
Analog A 4'-Fluoro substitution on Benzyloxy ring-8.1-48.54.4HighLowYes
Analog B Isopropenyl reduced to Isopropyl-6.8-35.24.0HighLowNo
Analog C Pyridine core replaced with Pyrimidine-8.5-52.33.5ModerateLowNo

Data Analysis: Analog A demonstrates that adding an electron-withdrawing fluorine atom to the benzyloxy ring deepens the binding energy (


 = -48.5 kcal/mol) by enhancing the 

interaction with TRPM8 aromatic residues, while simultaneously reducing hERG liability. Analog C represents a scaffold hop (Pyridine

Pyrimidine) that dramatically improves the thermodynamic profile (

= -52.3 kcal/mol) and eliminates CYP3A4 inhibition by lowering overall lipophilicity (LogP = 3.5).

Conclusion

The in silico screening of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine analogs requires more than a simple docking run; it demands a self-validating thermodynamic pipeline. By strictly enforcing RMSD redocking thresholds, decoy benchmarking, and 100 ns MD simulations coupled with MM/GBSA rescoring, researchers can confidently filter out computational artifacts. The integration of structural insights with predictive ADMET profiling ensures that only candidates with genuine clinical viability advance to in vitro patch-clamp validation.

References

  • James, N., & Ballester, P. J. (2026). Structure-based virtual screening for TRPM8 modulators. Frontiers in Drug Discovery, 6.[Link]

  • Tóth, B. I., Bazeli, B., Janssens, A., Lisztes, E., Racskó, M., Kelemen, B., Herczeg, M., Nagy, T. M., Kövér, K. E., Mitra, A., Borics, A., Bíró, T., & Voets, T. (2025). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 13:RP97341.[Link]

  • Al Azzam, K. M. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Complex Use of Mineral Resources, 325(2), 14-21.[Link]

Exploratory

Thermal Stability and Degradation Profile of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine: A Comprehensive Technical Guide

Executive Summary 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine is a highly functionalized pyridine derivative characterized by two reactive moieties: a benzyl ether (5-phenylmethoxy) and an isopropenyl group (2-prop-1-en-2-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine is a highly functionalized pyridine derivative characterized by two reactive moieties: a benzyl ether (5-phenylmethoxy) and an isopropenyl group (2-prop-1-en-2-yl). Understanding its thermal stability is critical for researchers and drug development professionals, as these functional groups introduce competing degradation pathways under thermal and oxidative stress.

This whitepaper provides an in-depth technical analysis of the molecule's thermal vulnerabilities, detailing the mechanistic causality behind its degradation, standardizing thermal analysis protocols (TGA/DSC), and outlining forced degradation workflows in compliance with [1].

Structural Vulnerability & Mechanistic Causality

To predict the thermal behavior of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine, we must deconstruct its structural components. The pyridine core itself is thermally robust, but the substituents are highly susceptible to specific thermal events:

  • The Isopropenyl Group (prop-1-en-2-yl): Vinyl and isopropenyl pyridines are notorious for their tendency to undergo spontaneous thermal polymerization. At elevated temperatures, the thermal energy overcomes the activation barrier for radical initiation, leading to the formation of cross-linked poly(pyridine) networks [2].

  • The Benzyl Ether (Phenylmethoxy): While benzyl ethers are stable under basic and mildly acidic conditions, they are vulnerable to oxidative and thermal cleavage. High temperatures, especially in the presence of oxygen, initiate auto-oxidation at the benzylic carbon, forming a hemiacetal intermediate that rapidly decomposes into benzaldehyde and a 5-hydroxypyridine derivative [3].

Degradation Pathway Visualization

G Parent 5-Phenylmethoxy-2- prop-1-en-2-ylpyridine Polymerization Thermal Polymerization (Isopropenyl Group) Parent->Polymerization > 120°C (Exothermic) Cleavage Thermal/Oxidative Cleavage (Benzyl Ether) Parent->Cleavage O2 / Heat (> 170°C) Oxidation N-Oxidation (Pyridine Core) Parent->Oxidation ROS / Heat Polymer Poly(pyridine) Oligomers & Cross-linked Networks Polymerization->Polymer Phenol 5-Hydroxy-2-prop-1-en-2-ylpyridine + Benzaldehyde/Toluene Cleavage->Phenol NOxide Pyridine N-Oxide Derivatives Oxidation->NOxide

Fig 1: Primary thermal and oxidative degradation pathways of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine.

Thermal Analysis Profiling (TGA & DSC)

To empirically validate the degradation pathways, simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.

  • DSC captures the heat flow. For this molecule, we expect a distinct exothermic peak between 120°C and 150°C, corresponding to the thermal polymerization of the isopropenyl group.

  • TGA measures mass loss. A significant mass loss event is anticipated above 170°C, correlating with the thermal cleavage of the benzyl ether and the subsequent volatilization of the resulting benzaldehyde or toluene byproducts [4].

Table 1: Anticipated Thermal Events & Causality
Thermal EventTemperature RangeAnalytical TechniqueMechanistic Causality
Glass Transition (

)
10°C – 30°CDSCAmorphous phase mobility of the monomeric API.
Exothermic Peak 120°C – 150°CDSCSpontaneous radical polymerization of the isopropenyl moiety.
Mass Loss (Onset) ~170°CTGACleavage of the benzyl ether group; release of volatile benzaldehyde.
Major Decomposition > 250°CTGA / DSCPyrolysis of the cross-linked poly(pyridine) backbone.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By coupling thermal analysis with mass spectrometry (Evolved Gas Analysis), researchers can definitively link a thermal event (e.g., mass loss) to a specific chemical mechanism (e.g., detection of


 106 for benzaldehyde).
Protocol 1: Simultaneous TGA-DSC-MS Analysis

Objective: To map the thermal degradation profile and identify volatile degradants in real-time.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine into an aluminum oxide (

    
    ) crucible. Causality:
    
    
    
    is chosen over standard aluminum to prevent catalytic interference at higher temperatures.
  • Atmosphere Control: Purge the furnace with dry Nitrogen (

    
    ) at a flow rate of 50 mL/min for 15 minutes prior to the run. Causality: An inert atmosphere isolates purely thermal degradation from oxidative degradation. (A secondary run under synthetic air is recommended to map oxidative vulnerabilities).
    
  • Heating Profile: Ramp the temperature from 25°C to 400°C at a controlled rate of 10 K/min.

  • Evolved Gas Analysis (EGA): Interface the TGA exhaust to a Mass Spectrometer (MS) via a heated transfer line (set to 200°C to prevent condensation). Monitor for specific fragments:

    
     106 (benzaldehyde) and 
    
    
    
    92 (toluene).
Protocol 2: ICH Q1A(R2) Forced Degradation & Stability Testing

Objective: To establish the shelf-life and long-term stability profile of the compound.

  • Batch Selection: Select three distinct pilot batches of the synthesized compound.

  • Accelerated Storage: Place samples in stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH for a duration of 6 months [1].

  • Thermal Stress Testing: Subject a subset of samples to extreme thermal stress at 60°C for 14 to 28 days to force the polymerization pathway.

  • Analytical Evaluation: At intervals (0, 1, 3, and 6 months), analyze the samples using HPLC-UV to quantify the loss of the parent compound and Size Exclusion Chromatography (SEC) to detect the formation of high-molecular-weight polymeric degradants.

Experimental Workflow Visualization

Workflow Start Sample Preparation (5-Phenylmethoxy-2-prop-1-en-2-ylpyridine) TGA TGA-MS Analysis (Mass Loss & Evolved Gas) Start->TGA DSC DSC Analysis (Exothermic Polymerization) Start->DSC ICH ICH Q1A(R2) Stress Testing (40°C/75% RH & 60°C) Start->ICH LCMS LC-MS/MS & SEC (Degradant/Polymer Identification) TGA->LCMS Volatile ID DSC->LCMS Post-DSC Residue ICH->LCMS Stressed Samples Report Thermal Stability Profile & Shelf-life Estimation LCMS->Report

Fig 2: Integrated thermal analysis and ICH forced degradation workflow.

Formulation and Mitigation Strategies

Because 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine possesses inherent thermal instabilities, specific handling and formulation strategies are mandatory:

  • Inhibitor Addition: To prevent premature thermal polymerization of the isopropenyl group during storage or synthesis, the addition of a radical scavenger, such as BHT (Butylated hydroxytoluene) or 4-tert-butylcatechol (TBC) at 10–50 ppm, is highly recommended.

  • Cold Storage: The compound must be stored under refrigerated conditions (2°C to 8°C) or frozen (-20°C) to kinetically suppress both auto-oxidation of the benzyl ether and radical initiation of the alkene.

  • Inert Packaging: To mitigate oxidative cleavage of the benzyl ether, the compound should be packaged in amber glass vials, purged with Argon or Nitrogen, and sealed with PTFE-lined caps to exclude oxygen and moisture.

Conclusion

The thermal stability of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine is governed by a delicate balance between the reactivity of its isopropenyl and benzyl ether substituents. By utilizing rigorous TGA/DSC profiling and adhering to ICH Q1A(R2) forced degradation guidelines, researchers can accurately map its degradation kinetics. Recognizing these pathways allows for the implementation of targeted mitigation strategies, such as radical inhibitors and inert storage, ensuring the integrity of the compound throughout the drug development lifecycle.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Official Guidelines. Available at:[Link]

  • Holt, A. P., et al. "Drastic Elevation in the Glass Transition Temperature of Poly(2-vinylpyridine) by the Entanglement-Promoting Palladium Nanoparticles." Macromolecules, American Chemical Society. Available at:[Link]

  • Organic Chemistry Portal. "Benzyl Ethers - Protection and Deprotection." Organic Chemistry Portal. Available at:[Link]

  • TA Instruments. "Thermal Analysis in Pharmaceutical Research, Development, and Quality Control." TA Instruments Application Notes. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Content Profiling of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (PMPP)

From Scaffold Solubility to Functional nAChR Modulation Executive Summary This guide details the assay development pipeline for 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (hereafter referred to as PMPP ). Structurally, PMP...

Author: BenchChem Technical Support Team. Date: March 2026

From Scaffold Solubility to Functional nAChR Modulation

Executive Summary

This guide details the assay development pipeline for 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (hereafter referred to as PMPP ). Structurally, PMPP is a lipophilic pyridine intermediate, most notably recognized as the key precursor to Altinicline (SIB-1508Y) , a neuronal nicotinic acetylcholine receptor (nAChR) agonist targeting the


4

2
subtype.

While PMPP itself lacks the pyrrolidine moiety of the final drug, its pyridine core and isopropenyl "handle" make it a critical scaffold for Structure-Activity Relationship (SAR) studies. This application note outlines a screening cascade to evaluate PMPP and its derivatives for functional efficacy (Emax) and potency (EC50) against nAChRs, transitioning from chemical stability to high-throughput electrophysiology.

Part 1: Pre-Analytical Validation (Chemistry & Stability)

Before biological testing, the physicochemical properties of PMPP must be managed. The isopropenyl group (prop-1-en-2-yl) is susceptible to oxidation or polymerization, while the benzyloxy group confers significant lipophilicity (


).
1.1 Solubility & Stock Preparation
  • Challenge: PMPP is poorly soluble in aqueous media. Direct addition to cell culture media will cause precipitation and false negatives (acoustic interference in HTS).

  • Protocol:

    • Stock Solution: Dissolve PMPP in 100% DMSO to a concentration of 10 mM .

    • Visual QC: Vortex for 30 seconds. Inspect for turbidity. If turbid, sonicate at 40°C for 5 minutes.

    • Working Solution: Dilute 1:1000 in Assay Buffer (HBSS + 20 mM HEPES) immediately prior to use to achieve 10 µM (0.1% DMSO final).

    • Stability Check: The isopropenyl group is a Michael acceptor precursor. Assess stock purity via LC-MS if stored >1 month.

1.2 Compound Handling Logic
ParameterSpecificationRationale
Solvent Anhydrous DMSOPrevents hydrolysis/oxidation of the alkene.
Storage -20°C, Argon OverlayPrevents radical polymerization of the isopropenyl group.
Plasticware Polypropylene (PP)Avoid Polystyrene (PS) to prevent lipophilic binding/leaching.
Part 2: Primary Screening (High-Throughput Functional Assay)

Objective: Rapidly determine if PMPP acts as an Agonist, Antagonist, or Positive Allosteric Modulator (PAM) of the


4

2 nAChR.

Method: FLIPR Membrane Potential Assay . Why not Calcium Flux?


4

2 receptors desensitize in milliseconds. Standard calcium dyes often miss the fast transient peak. Membrane potential dyes (blue/red) provide a broader integration window for fast ion channels.
2.1 Experimental Workflow (DOT Visualization)

AssayCascade Compound PMPP Stock (10mM DMSO) Dilution Acoustic Dispensing (Echo 650) Compound->Dilution Read FLIPR Penta (Fluorescence) Dilution->Read Injection Cells HEK293-α4β2 (Adherent) DyeLoad FMP Blue Dye (30 min @ 37°C) Cells->DyeLoad DyeLoad->Read Analysis Data: AUC & Max-Min Read->Analysis

Figure 1: High-Throughput Screening Workflow for nAChR Modulators.

2.2 Detailed Protocol: FLIPR Membrane Potential
  • Cell Seeding: Plate HEK293 cells stably expressing human

    
    4
    
    
    
    2
    (or SH-SY5Y differentiated) at 15,000 cells/well in 384-well Poly-D-Lysine coated black/clear plates. Incubate 24h.
  • Dye Loading: Remove media. Add 20 µL Membrane Potential Blue Dye (Molecular Devices) dissolved in HBSS buffer.

  • Incubation: 30 minutes at 37°C (no wash required).

  • Baseline Reading: Record fluorescence (Ex 530nm / Em 565nm) for 10 seconds to establish resting potential (

    
    ).
    
  • Compound Injection:

    • Agonist Mode: Inject 10 µL of PMPP (5-point log dilution: 1 nM to 100 µM).

    • PAM Mode: Inject PMPP, incubate 5 min, then inject

      
       of Nicotine.
      
  • Detection: Read signal for 120 seconds.

    
    4
    
    
    
    2 activation results in depolarization (increase in fluorescence).

Data Interpretation:

  • Efficacy (

    
    ):  Normalize response to 100 µM Nicotine (100% Control).
    
    • Calculation:

      
      
      
Part 3: Secondary Validation (Automated Patch Clamp)

Objective: Confirm that the signal is a true channel current and not a dye artifact or fluorescence interference (common with pyridine structures).

Method: Whole-Cell Voltage Clamp (QPatch / Patchliner) .

3.1 Mechanism of Action (DOT Visualization)

Mechanism Ligand PMPP / Agonist Receptor α4β2 nAChR (Closed) Ligand->Receptor Binding OpenState nAChR (Open/Desensitized) Receptor->OpenState Conformational Change IonFlux Na+ / Ca2+ Influx OpenState->IonFlux Depolarization Membrane Depolarization (ΔVm) IonFlux->Depolarization Downstream Dopamine Release (Neuronal) Depolarization->Downstream

Figure 2: Signal Transduction Pathway for Nicotinic Agonism.

3.2 Electrophysiology Protocol
  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

    • Intracellular: 135 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2). Note: CsF blocks K+ channels to isolate nAChR currents.

  • Configuration: Whole-cell giga-seal (>1 G

    
    ).
    
  • Voltage Protocol: Hold at -60 mV .

  • Application:

    • Apply PMPP for 500 ms via rapid solution exchange (Dynaflow or similar).

    • Wash for 60 seconds between sweeps to allow recovery from desensitization.

  • Metrics: Measure Peak Current (

    
    ), Decay Time Constant (
    
    
    
    ), and Steady-State Current.
Part 4: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
High Background Fluorescence PMPP AutofluorescenceRun a "Cell-Free" control. Pyridines can fluoresce in the blue spectrum. If high, switch to FMP Red Dye .
No Signal in FLIPR Fast DesensitizationThe

4

2 subtype desensitizes in <100ms. Ensure FLIPR camera frame rate is set to 0.5s or faster .
Inconsistent EC50 AdsorptionLipophilic benzyloxy group binds to tubing. Use Glass-lined or Low-Retention tips. Add 0.01% BSA to buffer.
Cell Toxicity Reactive IsopropenylThe alkene may alkylate proteins. Perform an ATP-Glo cytotoxicity assay (24h incubation) to rule out non-specific cell death.
References
  • Cosford, N. D., et al. (2000). Recombinant human receptors and functional assays in the discovery of altinicline (SIB-1508Y), a novel acetylcholine-gated ion channel (nAChR) agonist.[1][2] Pharmaceutica Acta Helvetiae.[1][2]

  • Wagner, F. F., & Comins, D. L. (2006). Expedient five-step synthesis of SIB-1508Y from natural nicotine.[1][2][3] The Journal of Organic Chemistry.

  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand Assay.

  • Shinohara, et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI.

Sources

Application

Application Notes and Protocols for 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine in Medicinal Chemistry

Introduction: The Prominence of the Pyridine Scaffold and the Potential of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine The pyridine ring is a cornerstone in medicinal chemistry, serving as a fundamental scaffold in a multit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Pyridine Scaffold and the Potential of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine

The pyridine ring is a cornerstone in medicinal chemistry, serving as a fundamental scaffold in a multitude of approved therapeutic agents.[1][2][3] Its unique physicochemical properties, including its basicity, water solubility, stability, and ability to form hydrogen bonds, make it a highly sought-after heterocycle in drug design.[1] Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][3][5][6]

This document provides detailed application notes and protocols for a novel pyridine derivative, 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine . While this specific molecule is a novel entity for extensive research, its structural motifs—a pyridine core, a phenylmethoxy group, and an isopropenyl substituent—suggest significant potential as a modulator of key biological pathways, particularly in the realm of kinase inhibition. Drawing from the extensive literature on related pyridine-containing compounds, we will explore its hypothesized mechanism of action, potential therapeutic applications, and detailed protocols for its investigation.

Hypothesized Mechanism of Action: A Potential Inhibitor of Mitogen-Activated Protein Kinase (MAPK) p38α

Based on structure-activity relationship (SAR) studies of similar 2,3,5-trisubstituted pyridine analogs, we hypothesize that 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine acts as an inhibitor of the p38α mitogen-activated protein kinase (MAPK).[7] The p38α MAPK signaling pathway plays a crucial role in inflammatory responses and cellular stress, making it a compelling target for autoimmune diseases and certain cancers.[7]

The proposed binding model suggests that the pyridine nitrogen acts as a key hydrogen bond acceptor. The phenylmethoxy group at the 5-position can occupy a hydrophobic pocket, while the isopropenyl group at the 2-position may engage in additional hydrophobic interactions or be amenable to further functionalization to enhance potency and selectivity.

p38a_MAPK_Inhibition_Pathway Hypothesized Inhibition of the p38α MAPK Signaling Pathway cluster_extracellular Extracellular Signals cluster_intracellular_signaling Intracellular Signaling Cascade cluster_downstream_effects Downstream Effects Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) p38a_MAPK p38α MAPK Inflammatory_Cytokines->p38a_MAPK Activation Cellular_Stress Cellular Stress Cellular_Stress->p38a_MAPK Activation MK2 MAPKAPK2 (MK2) p38a_MAPK->MK2 Phosphorylation Cell_Proliferation_Apoptosis Cell Proliferation & Apoptosis p38a_MAPK->Cell_Proliferation_Apoptosis Regulation Pro_inflammatory_Cytokine_Production Pro-inflammatory Cytokine Production MK2->Pro_inflammatory_Cytokine_Production Regulation Compound 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine Compound->p38a_MAPK Inhibition

Caption: Hypothesized mechanism of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine as a p38α MAPK inhibitor.

Application Notes

Primary Applications
  • Anti-Inflammatory Drug Discovery: Given its hypothesized role as a p38α MAPK inhibitor, this compound is a valuable tool for studying inflammatory pathways. It can be used in cell-based assays to investigate the production of pro-inflammatory cytokines like TNF-α and IL-1β.

  • Oncology Research: Dysregulation of the p38α MAPK pathway is implicated in the progression of various cancers.[5][6] This compound can be utilized to explore the effects of p38α inhibition on cancer cell proliferation, apoptosis, and metastasis.[5][8]

  • Neurodegenerative Disease Research: The p38α MAPK pathway is also involved in neuronal apoptosis and inflammation, which are hallmarks of neurodegenerative diseases. This compound could be used in models of Alzheimer's or Parkinson's disease to investigate the therapeutic potential of p38α inhibition.

Secondary Applications
  • Structure-Activity Relationship (SAR) Studies: 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine can serve as a lead compound for the development of more potent and selective p38α MAPK inhibitors. The isopropenyl group, in particular, offers a site for chemical modification.

  • Probe for Target Validation: This compound can be used as a chemical probe to validate the role of p38α MAPK in various disease models before progressing to more complex and expensive biological studies.

Experimental Protocols

Protocol 1: General Synthesis of a 2,5-Disubstituted Pyridine Derivative

This protocol is adapted from established methods for synthesizing substituted pyridines and serves as a guide for the potential synthesis of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine.[9][10][11]

Synthesis_Workflow General Synthesis Workflow for a 2,5-Disubstituted Pyridine Start Starting Material (e.g., Substituted Pyridine) Step1 Step 1: Introduction of the Phenylmethoxy Group (e.g., Williamson Ether Synthesis) Start->Step1 Step2 Step 2: Introduction of the Isopropenyl Group (e.g., Stille or Suzuki Coupling) Step1->Step2 Purification Purification (e.g., Column Chromatography) Step2->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Product Final Product: 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine Characterization->Final_Product

Caption: A generalized workflow for the synthesis of 2,5-disubstituted pyridine derivatives.

Step-by-Step Procedure:

  • Synthesis of 5-(Benzyloxy)picolinaldehyde:

    • To a solution of 5-hydroxypicolinaldehyde in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) followed by benzyl bromide.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to obtain 5-(benzyloxy)picolinaldehyde.

  • Wittig Reaction to form 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine:

    • Prepare the Wittig reagent by reacting isopropyltriphenylphosphonium iodide with a strong base (e.g., n-BuLi) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

    • Add the 5-(benzyloxy)picolinaldehyde from the previous step to the ylide solution at low temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

    • Purify the crude product via column chromatography to yield the final compound, 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro p38α MAPK Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of the compound against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATP

  • Substrate peptide (e.g., MEF2A)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (dissolved in DMSO)

  • Positive control inhibitor (e.g., SB203580)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the substrate peptide, and the test compound or controls (DMSO for negative control, SB203580 for positive control).

  • Enzyme Addition: Add the recombinant p38α MAPK enzyme to each well to initiate the reaction.

  • ATP Addition: After a brief pre-incubation, add ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Expected In Vitro Activity

The following table presents hypothetical data for the in vitro inhibition of p38α MAPK by 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine, based on the activity of similar pyridine-based inhibitors.

CompoundTargetIC50 (nM) [Hypothetical]Assay Type
5-Phenylmethoxy-2-prop-1-en-2-ylpyridine p38α MAPK 150 Biochemical (Luminescence)
SB203580 (Control)p38α MAPK25Biochemical (Luminescence)

Pharmacokinetic Considerations

For a compound to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12] Computational tools can be used for an initial assessment of the "drug-likeness" of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine based on Lipinski's Rule of Five.[12]

In Silico ADME Prediction:

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight ( g/mol )~239.3Yes (<500)
LogP (Octanol-Water Partition Coefficient)~3.5Yes (<5)
Hydrogen Bond Donors0Yes (<5)
Hydrogen Bond Acceptors2 (N, O)Yes (<10)
Rotatable Bonds4Yes (<10)

These preliminary in silico results suggest that 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine has a favorable pharmacokinetic profile, warranting further experimental investigation.[13]

Conclusion

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine represents a promising scaffold for the development of novel kinase inhibitors, particularly targeting the p38α MAPK pathway. The application notes and protocols provided herein offer a comprehensive guide for researchers to explore the medicinal chemistry applications of this compound. Further studies, including in vivo efficacy and toxicology assessments, will be crucial to fully elucidate its therapeutic potential.

References

  • European Journal of Medicinal Chemistry - UPCommons. (n.d.). UPCommons. Retrieved March 4, 2026, from [Link]

  • Hamel, P., et al. (1997). Substituted (pyridylmethoxy)naphthalenes as potent and orally active 5-lipoxygenase inhibitors; synthesis, biological profile, and pharmacokinetics of L-739,010. Journal of Medicinal Chemistry, 40(18), 2866-75. Retrieved March 4, 2026, from [Link]

  • (n.d.). Pharmacokinetic study with computational tools in the medicinal chemistry course. SciELO. Retrieved March 4, 2026, from [Link]

  • (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. Retrieved March 4, 2026, from [Link]

  • (2025, March 15). A novel pyridine-2-one AMPK inhibitor: Discovery, mechanism, and in vivo evaluation in a hypoxic pulmonary arterial hypertension rat model. PubMed. Retrieved March 4, 2026, from [Link]

  • (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved March 4, 2026, from [Link]

  • (n.d.). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. PubMed. Retrieved March 4, 2026, from [Link]

  • (2025, November 21). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. Retrieved March 4, 2026, from [Link]

  • (2021, November 10). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. MDPI. Retrieved March 4, 2026, from [Link]

  • (n.d.). CN100415714C - Preparing process of 5-propionyl-2-thiophenyl phenylacetate. Google Patents.
  • (2023, December 15). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Retrieved March 4, 2026, from [Link]

  • (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved March 4, 2026, from [Link]

  • (2019, May 16). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. PMC. Retrieved March 4, 2026, from [Link]

  • (2025, November 7). (PDF) Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. ResearchGate. Retrieved March 4, 2026, from [Link]

  • (2024, October 5). Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. PubMed. Retrieved March 4, 2026, from [Link]

  • (2023, October 3). Biological and in silico investigation of isolated novel bioactive compound from Conocarpus lancifolius. Retrieved March 4, 2026, from [Link]

  • (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • (2025, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. Preprints.org. Retrieved March 4, 2026, from [Link]

  • Dalton, J. T., et al. (2002, May 15). Clinical pharmacokinetics of 5-aminolevulinic acid in healthy volunteers and patients at high risk for recurrent bladder cancer. PubMed. Retrieved March 4, 2026, from [Link]

  • (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Retrieved March 4, 2026, from [Link]

  • (n.d.). A Brief View on Pyridine Compounds. Open Access Journals. Retrieved March 4, 2026, from [Link]

Sources

Method

High-Throughput Screening Methods for Pyridine Derivatives

Application Note & Protocol Guide Introduction: The Pyridine Scaffold in Drug Discovery[1] Pyridine derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in over 14% of all U.S. FDA-approved dru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction: The Pyridine Scaffold in Drug Discovery[1]

Pyridine derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in over 14% of all U.S. FDA-approved drugs. Their ability to act as hydrogen bond acceptors, coordinate metals, and modulate physicochemical properties (logP, solubility) makes them ideal bioisosteres for phenyl rings and crucial components in kinase inhibitors (e.g., Sorafenib), GPCR ligands, and NAD+ modulators.

However, screening pyridine libraries presents unique challenges. Their basic nitrogen can lead to non-specific binding, pH-dependent solubility issues, and potential interference in fluorescence-based assays. This guide outlines a robust, field-proven HTS workflow designed specifically to navigate these chemical and biological complexities.

Library Design & Management

Automated Parallel Synthesis Strategies

To generate high-quality pyridine libraries, modern HTS relies on automated parallel synthesis rather than traditional combinatorial split-and-pool methods.

  • Suzuki-Miyaura Cross-Coupling: The most robust method for functionalizing pyridine cores.

    • Scaffold: 5-bromo-2-methylpyridin-3-amine or 2,4-dichloro-3-nitropyridine.

    • Automation: Use of capsule-based automated synthesizers (e.g., Synple) or 96-well block heaters.

    • Advantage:[1] High tolerance for functional groups, allowing late-stage diversification of the pyridine ring.

  • Solid-Phase Synthesis: Utilizing Rink amide resin to synthesize imidazo[4,5-c]pyridines. This allows for rapid "washing" steps to remove excess reagents, crucial for maintaining library purity >90% without extensive chromatography.

Compound Management & Solubility

Critical Insight: Pyridines are hygroscopic. DMSO stock solutions stored loosely capped can absorb atmospheric water, leading to compound precipitation or "crashing out" upon transfer to aqueous assay buffers.

  • Storage: Store all 10 mM DMSO stocks in desiccated environments (nitrogen purge).

  • QC: Periodically check for precipitation using nephelometry or light scattering before dispensing into assay plates.

Assay Development: Fluorescence Polarization (FP)

For pyridine-based kinase or receptor binding screens, Fluorescence Polarization (FP) is the recommended primary assay format. It is homogeneous (no wash steps), ratiometric (resistant to well-to-well volume errors), and cost-effective.

Mechanism of Action

The assay measures the rotational diffusivity of a fluorophore-labeled tracer.

  • High Polarization (mP): Small fluorescent tracer binds to the large protein target. The complex tumbles slowly.

  • Low Polarization (mP): A pyridine hit competes with the tracer, displacing it into solution. The free tracer tumbles rapidly, depolarizing the emitted light.

FP Assay Principle Diagram

FP_Assay_Principle Tracer Fluorescent Tracer (Small, Fast Tumble) Complex Protein-Tracer Complex (High Polarization) Tracer->Complex Binding Protein Target Protein (Large, Slow Tumble) Protein->Complex Displaced Free Tracer (Low Polarization) Complex->Displaced Displacement by Hit Inhibitor Pyridine Hit (Competitor) Inhibitor->Displaced Competition

Caption: Mechanism of Fluorescence Polarization. Pyridine inhibitors displace the tracer, reducing polarization signal.

HTS Workflow & Hit Validation

A successful screen is defined not by the number of hits, but by the elimination of false positives. Pyridines are prone to forming colloidal aggregates that sequester proteins, mimicking inhibition.

Screening Funnel
  • Primary Screen: Single-point concentration (typically 10 µM).

  • Hit Confirmation: Duplicate re-test of actives.

  • Counter Screen (Crucial): Detergent-based assay (0.01% Triton X-100) to disrupt colloidal aggregates.

  • Dose Response: 10-point titration for IC50 determination.

HTS Logic Diagram

HTS_Workflow Start Pyridine Library (10 mM DMSO) Primary Primary Screen (FP Assay, 10 µM) Start->Primary Analysis Data Analysis (Z-Score > 3) Primary->Analysis Hit_Select Hit Selection (>50% Inhibition) Analysis->Hit_Select Counter Counter Screen (+ 0.01% Triton X-100) Hit_Select->Counter Remove Aggregators PAINS PAINS Filter (In Silico Removal) Hit_Select->PAINS Structural Check Validation Dose Response (IC50 Determination) Counter->Validation True Binders PAINS->Validation Clean Structures

Caption: HTS decision tree emphasizing the removal of aggregators and PAINS before potency testing.

Detailed Protocol: Kinase Inhibition FP Assay

Objective: Identify pyridine-based inhibitors of p38α MAPK using a tracer displacement format.

Materials & Reagents
ComponentSpecificationNotes
Assay Buffer 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20Tween-20 reduces non-specific binding.
Protein Recombinant p38α MAPK (active)Final conc: 20 nM (titrate to determine Kd).
Tracer FITC-labeled kinase tracer (e.g., ATP-competitive probe)Final conc: 5 nM.
Library Pyridine derivatives in DMSOFinal assay conc: 10 µM, 1% DMSO.
Plate 384-well black, low-binding, flat-bottomEssential to minimize background fluorescence.
Experimental Procedure

Step 1: Master Mix Preparation

  • Prepare 2x Protein Mix : Dilute p38α MAPK to 40 nM in Assay Buffer.

  • Prepare 2x Tracer Mix : Dilute FITC-Tracer to 10 nM in Assay Buffer.

Step 2: Compound Transfer (Automation)

  • Use an acoustic liquid handler (e.g., Echo) or pin tool to transfer 200 nL of 1 mM compound stock into the 384-well plate.

  • Controls:

    • High Control (HC): DMSO only (Max Polarization).

    • Low Control (LC): 10 µM Staurosporine or known inhibitor (Min Polarization).

Step 3: Reaction Assembly

  • Dispense 10 µL of 2x Protein Mix into all wells.

  • Centrifuge plate (1000 rpm, 1 min) to ensure compound mixes with protein.

  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-protein binding.

  • Dispense 10 µL of 2x Tracer Mix into all wells.

  • Centrifuge plate (1000 rpm, 1 min).

Step 4: Incubation & Read

  • Incubate for 60 minutes at RT in the dark (protect fluorophore from bleaching).

  • Read Fluorescence Polarization on a multimode reader (Excitation: 485 nm, Emission: 535 nm).

    • Settings: Adjust G-factor using the "Free Tracer" control to set mP ~ 20-30.

Data Analysis & Quality Control
  • Calculate mP:

    
    
    
  • Calculate % Inhibition:

    
    
    
  • Z-Factor Validation: Ensure

    
     for the plate to be accepted.
    
    
    
    

Troubleshooting & "Watch-Outs"

The Aggregation Problem

Pyridine derivatives, especially those with hydrophobic tails, can form colloidal aggregates at micromolar concentrations. These aggregates sequester enzyme, causing false inhibition.

  • Diagnosis: Steep Hill slopes (>2.0) in dose-response curves.

  • Solution: Re-run the assay with 0.01% Triton X-100. If potency shifts significantly (e.g., IC50 increases >10-fold), the compound is likely an aggregator (false positive).

PAINS (Pan-Assay Interference Compounds)

While the pyridine ring itself is safe, certain fused systems or substitutions are known PAINS.

  • Red Flags: 2-aminopyridines fused to thiophenes, or pyridines with styryl groups.

  • Action: Run an in silico filter (e.g., Baell & Holloway filters) before synthesis or purchasing.

Fluorescence Interference

Some highly conjugated pyridine derivatives may fluoresce at 485/535 nm.

  • Check: Measure Total Fluorescence Intensity (FLint) alongside Polarization. If a sample's FLint is >20% higher than the DMSO control, the mP value is invalid due to interference.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery. [Link]

  • Hughes, F., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere.[2] SLAS Discovery. [Link]

Sources

Application

In vitro cell-based assays for 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine

Application Note: In Vitro Profiling of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine Introduction 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (also referred to as 5-benzyloxy-2-isopropenylpyridine) represents a specific class o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine

Introduction

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (also referred to as 5-benzyloxy-2-isopropenylpyridine) represents a specific class of 2,5-disubstituted pyridine derivatives often utilized as synthetic intermediates or chemical probes in the discovery of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors.

The structural integration of a lipophilic benzyloxy group at the C5 position and a reactive isopropenyl moiety at the C2 position suggests two primary biological applications:

  • Pharmacophore Exploration: Mimicking the hydrophobic interactions of known nAChR modulators (e.g., ABT-594 analogs).

  • Covalent Probe Development: The isopropenyl group may serve as a Michael acceptor precursor or a reactive handle for metabolic profiling.

This guide outlines the critical in vitro assays required to profile this compound, focusing on solubility optimization , cytotoxicity thresholds , metabolic stability , and functional target engagement .

Part 1: Compound Preparation & Quality Control

Rationale: The benzyloxy group confers significant lipophilicity (Predicted LogP ~3.5–4.0), while the isopropenyl alkene is susceptible to oxidation. Proper handling is non-negotiable for reproducible data.

Solubilization Protocol
  • Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into single-use amber vials to prevent freeze-thaw cycles. Store at -20°C under argon/nitrogen to protect the alkene from auto-oxidation.

Stability Check (Pre-Assay)

Before cell-based dosing, verify stability in aqueous media. The isopropenyl group can undergo hydration or polymerization in acidic environments.

  • Method: Dilute stock 1:100 in PBS (pH 7.4). Incubate for 4 hours at 37°C.

  • Analysis: HPLC-UV (254 nm).

  • Acceptance Criteria: >95% parent compound retention. If degradation >5% is observed, prepare fresh dosing solutions immediately prior to use.

Part 2: Cytotoxicity Profiling (The Safety Window)

Objective: Establish the non-toxic concentration range (NTCR) to ensure that functional effects are not artifacts of cell death.

Cell Line: SH-SY5Y (Neuroblastoma) or HEK293 (Kidney).

  • Why SH-SY5Y? Relevant for neuroactive compounds targeting nAChRs.

Protocol: CCK-8 / MTT Viability Assay
  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 96-well plates. Culture for 24h.

  • Dosing: Prepare serial dilutions of the compound in culture media (0.1% DMSO final).

    • Range: 0.1 µM to 100 µM (Half-log steps).

  • Controls:

    • Negative: 0.1% DMSO.

    • Positive (Death): 10% DMSO or 10 µM Staurosporine.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Add CCK-8 reagent (10 µL/well). Incubate 1–4h. Measure Absorbance at 450 nm.

  • Analysis: Calculate IC50.

    • Decision Rule: Functional assays (Part 3) must be performed at concentrations < IC10 (typically < 10 µM for this class).

Part 3: Functional Target Assay (nAChR Calcium Flux)

Objective: Given the structural homology to nicotinic ligands, a calcium flux assay is the primary screen for agonist/modulator activity.

Mechanism: Agonist binding to nAChR (e.g., α4β2 or α7 subtypes) triggers channel opening and Ca²⁺ influx.

Workflow Diagram (Graphviz)

G Compound Compound (10 µM Stock) Injection Inject Compound (Automated) Compound->Injection Cells SH-SY5Y Cells (Expressing nAChR) DyeLoad Load Ca2+ Dye (Fluo-4 AM) Cells->DyeLoad Incubation Incubate 30 min @ 37°C DyeLoad->Incubation Incubation->Injection Baseline Read Readout Measure RFU (Ex 494 / Em 516) Injection->Readout Kinetic Mode Analysis Calculate Response Area (AUC) Readout->Analysis

Caption: Kinetic workflow for Calcium Flux Assay using Fluo-4 AM to detect nAChR activation.

Detailed Protocol
  • Dye Loading: Wash cells with HBSS (with Ca²⁺/Mg²⁺). Load with Fluo-4 AM (4 µM) + Pluronic F-127 (0.04%) for 45 min.

  • Baseline: Measure baseline fluorescence for 10 seconds.

  • Stimulation: Inject 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (at 2x concentration).

    • Agonist Mode: Inject compound alone.

    • Antagonist Mode: Pre-incubate compound (10 min), then inject Acetylcholine (EC80).

  • Detection: Monitor fluorescence for 120 seconds.

  • Positive Control: Nicotine (10 µM) or Epibatidine.

Part 4: Metabolic Stability (Microsomal Assay)

Rationale: The isopropenyl group is a metabolic "soft spot." Cytochrome P450 enzymes (particularly CYP2E1 or CYP2D6) may epoxidize the alkene, leading to reactive metabolites.

Protocol
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Reaction:

    • Substrate: 1 µM Compound.

    • Microsomes: 0.5 mg/mL protein.

    • Timepoints: 0, 15, 30, 60 min.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS. Monitor for:

    • Parent depletion (Intrinsic Clearance, CLint).

    • Metabolites: +16 Da (Epoxide formation on isopropenyl) or -91 Da (De-benzylation).

Summary of Recommended Assays

Assay CategoryMethodKey ReadoutPurpose
Solubility Kinetic TurbidimetrySolubility Limit (µM)Prevent precipitation artifacts.
Cytotoxicity CCK-8 / MTTIC50 / Cell ViabilityDefine safe dosing range.
Target Calcium Flux (Fluo-4)RFU / EC50Assess nAChR agonism.
Metabolism Microsomal Stabilityt1/2 & CLintPredict in vivo half-life.

References

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry.

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (Standard protocols for metabolic stability).

  • PubChem Compound Summary . 2-Isopropenylpyridine (Structural Analog). National Library of Medicine.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine

Subtitle: Troubleshooting Guides, Protocols, and FAQs for Drug Development Professionals The Chemical Context: Why is this molecule so difficult to purify? Welcome to the Technical Support Center. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides, Protocols, and FAQs for Drug Development Professionals

The Chemical Context: Why is this molecule so difficult to purify?

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly reactive heteroaromatic intermediates. 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (commonly referred to as 5-benzyloxy-2-isopropenylpyridine) presents a "perfect storm" of purification challenges.

The molecule combines three distinct functional groups that dictate its behavior during isolation:

  • The Pyridine Ring: A basic nitrogen atom (pKa ~5.2) that strongly hydrogen-bonds with acidic silanol groups on standard silica gel, leading to severe peak tailing and irreversible adsorption.

  • The 2-Isopropenyl Group (2-prop-1-en-2-yl): A highly reactive, electron-rich conjugated diene system. Under acidic conditions or elevated temperatures, it readily undergoes cationic or radical-initiated polymerization.

  • The 5-Phenylmethoxy (Benzyloxy) Group: A lipophilic ether linkage that is generally stable but increases the overall non-polar character of the molecule, often causing it to co-elute with non-polar synthetic byproducts.

Standard purification protocols will almost certainly result in catastrophic yield loss due to on-column polymerization. This guide provides field-proven, self-validating methodologies to secure high-purity recovery.

DegradationPathways Target 5-Benzyloxy-2- isopropenylpyridine Path1 Acidic Silanols (Silica Gel) Target->Path1 Path2 Heat / Light / Trace Acid Target->Path2 Path3 O2 Exposure (Prolonged) Target->Path3 Deg1 Peak Tailing & Irreversible Adsorption Path1->Deg1 Deg2 Cationic/Radical Polymerization Path2->Deg2 Deg3 Autoxidation / Peroxide Formation Path3->Deg3

Mechanisms of degradation for 5-benzyloxy-2-isopropenylpyridine during standard purification.

Troubleshooting Guide & FAQs

Q1: Why does my compound streak extensively on TLC and yield less than 30% recovery after column chromatography? Causality & Expert Insight: You are likely using standard, untreated silica gel (pH ~4.5–5.5). The basic pyridine nitrogen acts as a hydrogen-bond acceptor and protonates in the presence of acidic silanols, causing severe peak tailing. More critically, the acidic environment of the silica gel acts as a catalyst for the cationic polymerization of the 2-isopropenyl group. This monomeric unit is so reactive that it is frequently exploited as a monomer in living anionic and cationic polymerizations . On a standard silica column, your product is literally polymerizing into an insoluble oligomeric mass. Solution: You must neutralize the stationary phase. Switch to amine-functionalized (NH2) silica gel, basic alumina (Activity II), or pre-treat standard silica with 1–5% Triethylamine (TEA) .

Q2: My purified fractions turn into a viscous, insoluble oil or solid resin after solvent evaporation. What is happening? Causality & Expert Insight: The 2-isopropenylpyridine moiety is highly susceptible to autoxidation and thermally induced radical polymerization during concentration . When the solvent is removed to absolute dryness under a warm water bath, the localized concentration of the reactive alkene spikes, and trace peroxides or heat trigger a radical chain reaction. Solution: Never evaporate this compound to absolute dryness without a radical inhibitor. Add 10–50 ppm of Butylated Hydroxytoluene (BHT) to your collection flasks prior to concentration. Maintain the rotary evaporator bath strictly below 30°C.

Q3: How do I separate the product from triphenylphosphine oxide (TPPO) if I synthesized it via a Wittig reaction? Causality & Expert Insight: TPPO is highly polar and strongly hydrogen-bonds, causing it to co-elute with basic pyridines on normal-phase chromatography. Solution: Exploit differential solubility before chromatography. Triturate the crude reaction mixture in cold hexanes/diethyl ether (8:2). TPPO will precipitate as a white solid, while the lipophilic benzyloxy-pyridine remains in solution. Filter the mixture, concentrate the filtrate (with BHT), and then proceed to chromatography.

Quantitative Data: Stationary Phase Optimization

To illustrate the critical nature of stationary phase selection, the following table summarizes the recovery and purity metrics when purifying 2-isopropenylpyridine derivatives across different media.

Stationary PhaseMobile Phase AdditiveRecovery (%)Purity (%)Mechanistic Observation
Standard Silica Gel (60 Å)None< 30%~75%Severe tailing; catastrophic on-column polymerization.
Standard Silica Gel (60 Å)1% Triethylamine (TEA)70–80%~92%Reduced tailing; TEA effectively masks acidic silanols.
Basic Alumina (Activity II)None85–90%~95%Excellent recovery; basic surface prevents acid-catalyzed degradation.
Amine-Functionalized SilicaNone> 95% > 98% Optimal choice ; sharp peaks; no basic additives required.
Experimental Protocols

To ensure a self-validating system, follow these step-by-step methodologies. Each step is designed to verify the integrity of the compound before proceeding to the next phase of isolation.

PurificationWorkflow A Crude 5-Benzyloxy- 2-isopropenylpyridine B TLC Analysis (Check for streaking) A->B C1 Standard Silica (High Tailing) B->C1 Avoid C2 Amine-Treated Silica (Optimal) B->C2 Select D Mobile Phase Prep (Hexane/EtOAc + 1% TEA) C2->D E Column Chromatography (Fast Flow Rate) D->E F Fraction Collection (Keep Cold, Shield from Light) E->F G Concentration (Add 10 ppm BHT, T < 30°C) F->G H Pure Target Compound G->H

Workflow for purifying 5-benzyloxy-2-isopropenylpyridine, mitigating tailing and polymerization.

Protocol A: Amine-Modified Silica Gel Chromatography

Purpose: To prevent acid-catalyzed polymerization and peak tailing during isolation.

  • Column Preparation: If commercial amine-functionalized silica is unavailable, prepare TEA-deactivated silica. Slurry standard silica gel (60 Å) in a mobile phase consisting of Hexanes/Ethyl Acetate (e.g., 8:2 v/v) containing 1% (v/v) Triethylamine (TEA) . Pack the column tightly.

  • Column Equilibration: Flush the packed column with at least 3 column volumes (CV) of the TEA-containing mobile phase to ensure all acidic silanol sites are fully neutralized.

  • Sample Loading: Dissolve the crude 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine in the minimum amount of the mobile phase. Load it evenly onto the column head. Validation checkpoint: The sample band should remain narrow and not instantly turn dark yellow/brown (which would indicate immediate degradation).

  • Elution: Elute using the TEA-containing mobile phase. Maintain a rapid flow rate (flash chromatography) to minimize the compound's residence time on the column.

  • Fraction Analysis: Spot fractions on TLC plates pre-treated with TEA. Visualize under UV light (254 nm). The target compound will appear as a dark, tightly resolved spot without a trailing comet tail.

Protocol B: Inhibitor-Stabilized Concentration and Storage

Purpose: To prevent autoxidation and radical polymerization during solvent removal.

  • Pooling: Combine the pure fractions identified via TLC/LC-MS into a round-bottom flask.

  • Inhibitor Addition: Add a stock solution of Butylated Hydroxytoluene (BHT) to the pooled fractions to achieve a final concentration of ~10–20 ppm relative to the total solvent volume. Causality: BHT acts as a sacrificial radical scavenger, terminating any polymerization chain reactions initiated by trace peroxides or light.

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to strictly ≤ 30°C . Evaporate the solvent under reduced pressure. Do not evaporate to a hard, dry film. Leave the compound as a slightly wet oil.

  • Storage: Flush the flask immediately with Argon or Nitrogen gas. Seal tightly, wrap in aluminum foil to exclude ambient light, and store at –20°C.

References
  • Living Anionic Polymerization of 2-Isopropenylthiophene Derivatives. Macromolecules.[Link]

  • Synthesis and characterization of new block copolymers of butadiene and 2-isopropenylpyridine. Polymer.[Link]

Optimization

Technical Support Center: Synthesis of 2-Substituted Pyridines

Welcome to the technical support center for the synthesis of 2-substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges of pyridine functionalization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific, common problems encountered during the synthesis of 2-substituted pyridines. Each entry details the problem, its probable cause based on mechanistic principles, and provides actionable, step-by-step protocols for resolution.

Issue: Low or No Yield in Directed ortho-Metalation (DoM) of Pyridines

Question: I am attempting to lithiate a substituted pyridine at the 2-position using n-BuLi, but I am consistently getting low yields of my desired product after quenching with an electrophile. What is going wrong?

Probable Causes & Solutions:

The direct lithiation of pyridines is a powerful tool, but it's a delicate balance. The pyridine nitrogen can coordinate to the organolithium reagent, and in some cases, the organolithium can act as a nucleophile, adding to the C=N bond rather than deprotonating the C2-H.[1] Here’s how to troubleshoot:

  • Cause 1: Nucleophilic Addition of Organolithium Reagent. Unsubstituted pyridine and some derivatives are susceptible to nucleophilic addition by alkyllithium reagents, forming a 1,2-dihydropyridine intermediate.[1] This side reaction is especially prevalent with less sterically hindered alkyllithiums like n-BuLi at higher temperatures.

    • Solution: Use a Hindered, Non-Nucleophilic Base. Switch from n-BuLi to a more sterically hindered and less nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[1] These bases are much more likely to act as a proton abstractor rather than a nucleophile.

  • Cause 2: Incorrect Reaction Temperature. Lithiation reactions are highly temperature-sensitive. Running the reaction at too high a temperature can favor side reactions, including nucleophilic addition and decomposition of the lithiated intermediate.

    • Solution: Maintain Low Temperatures. Conduct the lithiation at -78 °C (a dry ice/acetone bath). It is critical to maintain this low temperature throughout the addition of the base and the subsequent quench with the electrophile.

  • Cause 3: Insufficiently Dried Solvent/Reagents. Organolithium reagents are extremely sensitive to moisture. Trace amounts of water in your solvent (e.g., THF) or on your glassware will quench the base and your lithiated intermediate, drastically reducing yields.

    • Solution: Rigorous Anhydrous Conditions. Ensure all glassware is oven-dried or flame-dried under vacuum. Use a freshly distilled, anhydrous aprotic solvent like THF. It's good practice to distill THF from a drying agent like sodium/benzophenone.

Protocol: Optimized Directed ortho-Metalation using LDA
  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Solvent & Reagent Preparation: Under an inert atmosphere, add anhydrous THF to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Formation (if not using commercial solution): To the cooled THF, add diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to pre-form LDA.

  • Lithiation: Slowly add your pyridine substrate (1.0 eq), dissolved in a minimal amount of anhydrous THF, to the LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

  • Electrophilic Quench: Add your electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue: Significant Homocoupling in Suzuki Cross-Coupling Reactions

Question: I am performing a Suzuki cross-coupling to synthesize a 2-arylpyridine, but I am observing a significant amount of the homocoupled product from my boronic acid. How can I suppress this side reaction?

Probable Causes & Solutions:

Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often mediated by palladium(II) species and exacerbated by the presence of oxygen.[2][3] The inherent instability of some 2-pyridyl boronic acids can also be a contributing factor.[4]

  • Cause 1: Presence of Oxygen. Molecular oxygen can promote the oxidative homocoupling of boronic acids.[5] It is crucial to rigorously degas the reaction mixture.

    • Solution: Thorough Degassing. Before adding the palladium catalyst, thoroughly degas the reaction mixture (substrate, boronic acid, base, and solvent) by bubbling an inert gas (argon or nitrogen) through the solution for at least 30-60 minutes.[3] A subsurface sparge is particularly effective.

  • Cause 2: High Concentration of Pd(II). The active catalyst is Pd(0). The presence of Pd(II) species, either from the precatalyst or from oxidative addition and subsequent side reactions, can facilitate homocoupling.

    • Solution 1: Use a Mild Reducing Agent. The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) without significantly impacting the catalytic cycle.[2]

    • Solution 2: Use a Pd(0) Precatalyst. While many Suzuki reactions use Pd(II) precatalysts that are reduced in situ, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate side reactions that are promoted by Pd(II).

  • Cause 3: Instability of 2-Pyridylboronic Acid. 2-Pyridylboronic acids are notoriously unstable and can be difficult to handle, leading to decomposition and side reactions.[4]

    • Solution: Use a More Stable Boron Reagent. Consider using more stable alternatives to boronic acids, such as MIDA boronates or trifluoroborate salts. Pyridine sulfinates have also emerged as effective nucleophilic coupling partners.[6]

Table 1: Troubleshooting Suzuki Homocoupling
ProblemProbable CauseRecommended Solution
High levels of boronic acid dimerOxygen in the reaction mixtureDegas solvent and reaction mixture with N₂ or Ar for 30-60 min.[3]
High Pd(II) concentrationAdd a mild reducing agent like potassium formate.[2]
Instability of 2-pyridylboronic acidUse a more stable boron derivative (e.g., MIDA boronate, trifluoroborate salt).
Issue: Poor Regioselectivity in Chichibabin Amination

Question: I am trying to synthesize a 2-aminopyridine using the Chichibabin reaction, but I am getting a mixture of isomers and some dimerization. How can I improve the selectivity for the 2-position?

Probable Causes & Solutions:

The Chichibabin reaction, the amination of pyridine with sodium amide, is a classic method for producing 2-aminopyridines.[7] However, it can suffer from issues of regioselectivity and side reactions.[8]

  • Cause 1: Competing Dimerization. Dimerization to form bipyridines can be a significant side reaction, especially with certain substrates and under atmospheric pressure.[7]

    • Solution: Increased Pressure. Running the reaction under a positive pressure of nitrogen can significantly suppress dimerization and favor the desired amination product.[7]

  • Cause 2: Formation of the 4-amino Isomer. While the 2-position is electronically favored for nucleophilic attack, amination at the 4-position can occur, particularly with certain substitution patterns on the pyridine ring.[8]

    • Solution: Milder, More Modern Amination Methods. For substrates prone to poor regioselectivity or harsh reaction conditions, consider alternative amination strategies. One such method involves the activation of pyridine N-oxides with an activating agent like bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) followed by the addition of an amine nucleophile.[9][10] This often provides higher regioselectivity for the 2-position under milder conditions.

Diagram 1: Chichibabin Reaction and Dimerization Side Reaction

G cluster_main Chichibabin Reaction cluster_side Side Reaction Pyridine Pyridine Sigma_Complex σ-Adduct (Meisenheimer Complex) Pyridine->Sigma_Complex + NH2- Dimer Dimerization Product (2,2'-Bipyridine) Pyridine->Dimer Dimerization NaNH2 NaNH2 Product 2-Aminopyridine Sigma_Complex->Product - H-

Caption: Competing pathways in the Chichibabin reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 2-substituted pyridines?

A1: The primary strategies can be broadly categorized into three groups:

  • Functionalization of a Pre-existing Pyridine Ring: This is the most common approach and includes methods like:

    • Directed ortho-Metalation (DoM): Deprotonation at the C2 position using a strong base, followed by reaction with an electrophile.[1][11]

    • Transition Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, Negishi, and Buchwald-Hartwig amination using a 2-halopyridine as the electrophilic partner.[12][13]

    • Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group (typically a halide) at the 2-position by a nucleophile. This is most effective when the pyridine ring is activated by electron-withdrawing groups.[14][15]

    • Direct C-H Activation: Modern methods that use a transition metal catalyst to directly functionalize the C2-H bond, often using the pyridine nitrogen as a directing group.[16][17]

  • Synthesis from Pyridine N-Oxides: Pyridine N-oxides are highly versatile intermediates. The N-oxide group activates the C2 and C6 positions towards nucleophilic attack and the C4 position towards electrophilic attack.[9][10] They can be used in palladium-catalyzed direct arylations and for the introduction of various substituents.[4][18]

  • Ring-Forming Cycloaddition Reactions: Building the pyridine ring from acyclic precursors, such as through [2+2+2] cycloadditions of alkynes and nitriles.[19]

Q2: Why is the synthesis of 2-pyridyl organometallics for cross-coupling reactions often problematic?

A2: This is often referred to as the "2-pyridyl problem."[20] 2-Pyridyl organometallic reagents, such as 2-pyridyllithium and 2-pyridyl Grignard reagents, are often unstable and difficult to prepare and handle.[4][20] Their high reactivity can lead to side reactions. For instance, 2-pyridyllithium is highly basic and can act as a base rather than a nucleophile in cross-coupling reactions.[20] A common and more reliable strategy is to generate 2-pyridyllithium in situ and then transmetalate to a less reactive and more stable organometallic species, such as an organozinc (for Negishi coupling) or organoboron (for Suzuki coupling) reagent.[20]

Q3: What factors influence the rate and success of SNAr reactions on 2-halopyridines?

A3: The success of an SNAr reaction on a 2-halopyridine depends on several factors:

  • The Leaving Group: The reactivity order is typically F > Cl > Br > I. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the intermediate Meisenheimer complex.[15][21]

  • Electron-Withdrawing Groups (EWGs): The pyridine ring itself is electron-deficient, which facilitates nucleophilic attack. However, the presence of additional EWGs on the ring (e.g., nitro, cyano groups) further activates the ring towards SNAr and stabilizes the negatively charged intermediate.[14][21]

  • The Nucleophile: Strong nucleophiles are required. Common nucleophiles include alkoxides, thiolates, and amines.[21]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are typically used to dissolve the reagents and facilitate the reaction.

Diagram 2: Workflow for Optimizing a Suzuki Cross-Coupling Reaction

G Start Initial Suzuki Reaction (Observe Homocoupling) Degas Implement Rigorous Degassing (e.g., N2 Sparge for 30-60 min) Start->Degas Check1 Analyze Reaction Mixture (Homocoupling Reduced?) Degas->Check1 Add_Reducer Add Mild Reducing Agent (e.g., Potassium Formate) Check1->Add_Reducer No Success Optimized Protocol: High Yield of 2-Arylpyridine Check1->Success Yes Check2 Analyze Reaction Mixture (Homocoupling Eliminated?) Add_Reducer->Check2 Change_Boron Switch to Stable Boron Reagent (e.g., MIDA Boronate) Check2->Change_Boron No Check2->Success Yes Failure Further Optimization Needed Change_Boron->Failure

Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.

References

  • G. A. Molander and B. Canturk, Organic & Biomolecular Chemistry, 2009, 7 , 3849-3856. [Link]

  • Chichibabin reaction - Wikipedia. [Link]

  • Established strategies for controlling regioselectivity in C−H activation of pyridine. - ResearchGate. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. [Link]

  • Chichibabin reaction - Grokipedia. [Link]

  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. [Link]

  • Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides - PubMed. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides - ResearchGate. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. [Link]

  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (PDF) Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions. [Link]

  • Chichibabin reaction. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. [Link]

  • Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies - Bentham Science Publisher. [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES - LOCKSS: Serve Content. [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. [Link]

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. [Link]

  • Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry | ACS Central Science. [Link]

  • Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides - RSC Publishing. [Link]

  • Chichibabin Reaction Definition - Organic Chemistry II Key... - Fiveable. [Link]

  • Selective C–H activation of pyridine via Ni–Al | Request PDF - ResearchGate. [Link]

  • US4386209A - Chichibabin reaction - Google P
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. [Link]

  • nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives | Request PDF - ResearchGate. [Link]

  • EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts - PMC. [Link]

  • I'm incapable of lithiating a simple bromoptridine and it's driving me insane : r/Chempros. [Link]

  • SNAr reaction scope & limitations - YouTube. [Link]

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts | Organic Letters - ACS Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. [Link]

  • The Condensation of Grignard Reagents with 3-Pyridyl and 3-Quinolyl Ketones | Journal of the American Chemical Society. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. [Link]

  • Optimization of Organolithium Reactions. [Link]

  • Pyridine Synthesis: Cliff Notes - Baran Lab. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine in Solution

Welcome to the technical support center for 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability challenges associated with this compound in experimental settings.

Introduction

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine is a molecule of interest in medicinal chemistry and materials science, valued for its unique pyridine core.[1][2] However, its constituent functional groups—a benzyloxy ether, an isopropenyl group, and a pyridine ring—present specific stability challenges in solution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work with 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine.

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis After Sample Storage

Question: I've observed new peaks in my HPLC chromatogram after storing a solution of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine in methanol for 24 hours at room temperature. What could be the cause?

Answer: The appearance of new peaks suggests degradation of the parent compound. Given the structure of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine, there are several potential degradation pathways that could be at play, especially when exposed to ambient light and air. The most likely culprits are photodegradation, hydrolysis, and oxidation.

Potential Degradation Pathways:
  • Photodegradation: Pyridine and its derivatives are known to be susceptible to UV photolysis.[3][4][5][6][7] Exposure to light can lead to the formation of various byproducts, including hydroxylated pyridines and even ring-opened products like succinic acid in some cases.[5]

  • Hydrolysis: The benzyloxy ether linkage is susceptible to cleavage under acidic or basic conditions, which can be initiated by impurities in the solvent or degradation of the solvent itself.[8][9] This would result in the formation of 5-hydroxy-2-prop-1-en-2-ylpyridine and benzyl alcohol.

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, especially in the presence of trace peroxides which can form in some solvents over time.[9][10][11] The isopropenyl group is also a potential site for oxidative cleavage.

Troubleshooting Workflow:

Here is a systematic approach to identify the cause of degradation and mitigate it:

Troubleshooting_Workflow start New Peaks Observed in HPLC storage_conditions Review Storage Conditions: - Light exposure? - Temperature? - Headspace in vial? start->storage_conditions solvent_purity Check Solvent Purity: - Freshly opened bottle? - Anhydrous grade? storage_conditions->solvent_purity stress_testing Perform Stress Testing solvent_purity->stress_testing lcms_analysis Analyze by LC-MS to Identify Degradants stress_testing->lcms_analysis mitigation Implement Mitigation Strategies lcms_analysis->mitigation end_point Problem Resolved mitigation->end_point

Caption: A logical workflow for troubleshooting the degradation of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine.

Experimental Protocol: Stress Testing

To pinpoint the degradation pathway, a forced degradation study is recommended.

Objective: To determine if the degradation is caused by acid, base, oxidation, or light.

Materials:

  • Stock solution of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (e.g., 1 mg/mL in acetonitrile)

  • 1N HCl

  • 1N NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system[12][13]

Procedure:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at room temperature for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[9]

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for 7 days.[9]

  • Control: Keep a sample of the stock solution in the dark at a low temperature (e.g., 4°C).

  • Analysis: After the designated time, neutralize the acidic and basic samples and analyze all samples by HPLC or LC-MS.

Data Interpretation: By comparing the chromatograms of the stressed samples to the control, you can identify the conditions under which the compound degrades. The mass-to-charge ratios from the LC-MS analysis will help in identifying the degradation products.

Stress Condition Potential Degradation Product Expected m/z [M+H]⁺
Acid/Base Hydrolysis5-hydroxy-2-prop-1-en-2-ylpyridine150.07
Oxidation5-Phenylmethoxy-2-prop-1-en-2-ylpyridine N-oxide256.13
PhotodegradationHydroxylated derivatives256.13
Issue 2: Inconsistent Results in Biological Assays

Question: I am getting variable results in my cell-based assays. Could the stability of my compound be a factor?

Answer: Absolutely. If the compound is degrading in your assay medium, the effective concentration will decrease over the course of the experiment, leading to inconsistent results. The complex nature of biological media (presence of water, salts, and biomolecules) can accelerate degradation.

Recommended Actions:
  • Assess Stability in Assay Medium: Prepare a solution of your compound in the cell culture medium (without cells) and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂). Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to determine the rate of degradation.

  • Prepare Fresh Solutions: Always prepare fresh stock solutions and dilutions for each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures.

  • Minimize Exposure to Light: Protect your solutions from light at all times by using amber vials and covering plates with foil.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine?

A1: The solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

Q2: What are the best solvents for dissolving and storing this compound?

A2: While solubility needs to be determined on a case-by-case basis, aprotic solvents such as acetonitrile, DMSO, and DMF are generally preferred for stock solutions. Protic solvents like methanol and ethanol can participate in hydrolysis reactions, especially if they contain acidic or basic impurities. For aqueous solutions, always use buffered systems and prepare them fresh before use.

Q3: How can I prevent the degradation of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine during handling?

A3:

  • Inert Atmosphere: When working with the compound for extended periods, especially in solution, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Control Temperature: Avoid heating solutions unless necessary. If heating is required, do so for the shortest possible time.

  • Protect from Light: Use amber glassware or cover your reaction vessels with aluminum foil.

Potential Degradation Pathways Diagram

Degradation_Pathways parent 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine hydrolysis_prod 5-hydroxy-2-prop-1-en-2-ylpyridine + Benzyl Alcohol parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine N-oxide parent->oxidation_prod Oxidation (e.g., H₂O₂) photo_prod Hydroxylated Pyridines and other byproducts parent->photo_prod Photodegradation (UV light)

Sources

Optimization

Technical Guide: Overcoming Aqueous Solubility Challenges of Pyridine Derivatives

Introduction: The Pyridine Paradox In drug discovery, the pyridine ring is a privileged scaffold, present in over 14% of known drugs. However, it presents a physicochemical paradox.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Paradox

In drug discovery, the pyridine ring is a privileged scaffold, present in over 14% of known drugs. However, it presents a physicochemical paradox. While the parent pyridine molecule is miscible with water, the functionalized derivatives required for target potency (often substituted at the 2-, 3-, or 4-positions with lipophilic groups) frequently exhibit poor aqueous solubility.

This guide addresses the specific solubility hurdles of substituted pyridines. It moves beyond generic advice to provide mechanism-based protocols for salt selection, cosolvent engineering, and assay-specific troubleshooting.

Module 1: The pH Leverage Protocol (Salt Formation)

The most direct method to solubilize a pyridine derivative is to exploit the basic nitrogen atom. The lone pair on the pyridine nitrogen (sp² hybridized) typically confers a pKa between 2.0 and 7.0, depending on substituents.

The Mechanism

Protonation of the pyridine nitrogen disrupts the crystal lattice energy and increases hydration energy. However, this only works if the local pH is sufficiently below the compound's pKa.

Protocol: Rational Salt Selection

Do not randomly select acids. Use the ΔpKa Rule to ensure proton transfer rather than simple cocrystal formation.

The Rule:



Candidate AcidpKa (approx)Suitability for PyridinesNotes
Hydrochloric Acid -6.0HighFirst-line choice. Risk of "Common Ion Effect" in stomach (precipitates in high Cl⁻).
Methanesulfonic Acid -1.9HighForms mesylates. Excellent for lipophilic bases; often higher solubility than HCl.
Tartaric Acid 3.0Low/MediumOnly suitable for highly basic pyridines (pKa > 5).
Fumaric Acid 3.03Low/MediumOften forms less soluble salts (good for stability, bad for immediate solubility).
Workflow: Salt Screening Decision Tree

SaltSelection Start Start: Pyridine Derivative Poor Solubility Check_pKa Determine pKa of Pyridine Nitrogen Start->Check_pKa Is_Basic Is pKa > 3.0? Check_pKa->Is_Basic Strong_Acid Select Strong Acid (HCl, H2SO4, MSA) pKa < 0 Is_Basic->Strong_Acid Yes Weak_Acid Salt formation difficult. Consider Co-crystals or Amorphous Dispersions Is_Basic->Weak_Acid No Screen Screen Counterions: 1. Chloride (HCl) 2. Mesylate (MSA) 3. Tosylate Strong_Acid->Screen Check_Solubility Measure Thermodynamic Solubility (24h) Screen->Check_Solubility Success > 10-fold Solubility Increase? Check_Solubility->Success Adopt Adopt Salt Form Success->Adopt Yes Cosolvent_Route Proceed to Cosolvent Strategies (Module 2) Success->Cosolvent_Route No

Figure 1: Decision matrix for salt selection based on pKa differentials. This workflow prioritizes proton transfer efficiency.

Module 2: Cosolvent & Surfactant Engineering

When chemical modification (salt formation) is not feasible or insufficient, the solvent system must be engineered to match the compound's lipophilicity.

The "Log-Linear" Solubilization Model

Solubility increases exponentially with the volume fraction of the cosolvent.



  • 
    : Solubility in mixture
    
  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    : Solubility in water[1]
    
  • 
    : Solubilization power (slope)[2]
    
  • 
    : Fraction of cosolvent
    
Recommended Cosolvent Systems

For biological assays, toxicity limits the amount of cosolvent.

CosolventMax Final Conc. (Cell-Based)Max Final Conc. (Enzymatic)Mechanism
DMSO 0.1% - 0.5%5% - 10%Dipolar aprotic; disrupts water structure.
PEG 400 0.5% - 1%10% - 20%Hydrogen bonding; creates non-polar domains.
Ethanol 0.1% - 0.5%5%Dielectric constant reduction.
Cyclodextrin (HP-β-CD) 10% - 20%> 20%Encapsulation (Not a true cosolvent). Best for "hiding" lipophilic groups.

Expert Insight: For pyridine compounds, HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is often superior to DMSO for in vivo studies because it prevents precipitation upon dilution into the bloodstream, whereas DMSO solutions often "crash out" immediately upon contact with saline [1].

Module 3: Troubleshooting "Crash-Out" in Bioassays

A common scenario: You have a clear 10 mM stock in DMSO. You dilute it 1000x into cell culture media (10 µM final), and it turns cloudy or precipitates over time.

Why this happens

This is the "Kinetic vs. Thermodynamic" trap. The rapid change in dielectric constant (from DMSO to water) causes supersaturation. If the crystal lattice energy is high (common in planar pyridines), the compound crashes out.

The "Anti-Precipitation" Protocol
  • Warm the Media: Pre-warm your culture media to 37°C. Solubility is temperature-dependent.[3]

  • The "Serum Bridge": Dilute your compound into 100% FBS (Fetal Bovine Serum) first, then dilute that mixture into the media.

    • Reason: Serum albumin (BSA/HSA) acts as a natural carrier protein, binding lipophilic drugs and keeping them in solution [2].

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: 10 mM stock (100% DMSO).

    • Step 2: Dilute 1:10 into PEG400 or Ethanol (Intermediate).

    • Step 3: Dilute into Media.[3]

  • Use a Solubilizing Excipient: Add Tween-80 (0.05%) or Pluronic F-68 (0.1%) to the assay buffer before adding the compound.

Workflow: Preventing Precipitation

CrashOut Stock 10mM DMSO Stock Direct_Add Direct Addition to Media? Stock->Direct_Add Precipitation Precipitation Risk (Cloudy Media) Direct_Add->Precipitation Yes (High Risk) Serum_Step Pre-dilute in 100% Serum (FBS) Direct_Add->Serum_Step No Cyclo_Step Complex with HP-beta-CD Direct_Add->Cyclo_Step No Final_Media Final Assay Media (Clear Solution) Precipitation->Final_Media Unreliable Data Serum_Step->Final_Media Cyclo_Step->Final_Media

Figure 2: Workflow to mitigate precipitation during the transition from organic stock to aqueous assay media.

FAQ: Common Solubility Issues

Q: My pyridine compound dissolves in 1N HCl but precipitates when I adjust to pH 7.4. Why? A: This is classic pH-dependent solubility. At pH 1, the pyridine nitrogen is protonated (


), making it ionic and soluble. At pH 7.4, it deprotonates back to the neutral free base (

), which is insoluble.
  • Fix: You cannot change the physics of the free base. You must use a solubilizing agent (Cyclodextrin or Surfactant) that works at pH 7.4, or accept that the compound is insoluble at that concentration.

Q: Can I use DMSO for animal studies (in vivo)? A: Generally, no. High concentrations of DMSO cause hemolysis and pain.

  • Fix: Formulate as a salt (Mesylate) in saline, or use 10-20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

Q: How do I know if my compound has precipitated in the cell assay? A: Visual inspection is often insufficient for micro-precipitates.

  • Test: Centrifuge the media (e.g., 10,000 x g for 5 mins) and analyze the supernatant by HPLC/UV. If the concentration is lower than expected, you have precipitation [3].[3][4]

References

  • Millard, J., et al. (2002).[2] Solubilization by Cosolvents.[2][3][5][6] Establishing Useful Constants for the Log-Linear Model. International Journal of Pharmaceutics. Retrieved from [Link]

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low cell permeability of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine

The following technical support guide addresses the permeability challenges associated with 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine . This response treats the compound as a proprietary research entity, analyzing its str...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the permeability challenges associated with 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine . This response treats the compound as a proprietary research entity, analyzing its structure-property relationships (SPR) to derive specific troubleshooting protocols.

Ticket ID: ADME-PYR-502 Subject: Troubleshooting Low Cell Permeability of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine Status: Open Assigned Specialist: Senior Application Scientist, ADME/Tox Division[1]

Executive Summary & Compound Analysis

Based on the chemical structure provided, your compound presents a classic "false negative" profile in standard permeability assays. Before assuming the molecule is inherently impermeable, we must rule out experimental artifacts driven by its physicochemical properties.

Structural Analysis[2]
  • Core Scaffold: Pyridine (Weak base, pKa ~5–6).

  • Substituent 1 (Pos 5): Phenylmethoxy (Benzyloxy).[1] Adds significant lipophilicity and bulk.

  • Substituent 2 (Pos 2): Prop-1-en-2-yl (Isopropenyl).[1][] Adds lipophilicity; potential site for metabolic instability (epoxidation) or polymerization.[1]

Predicted Physicochemical Profile:

  • LogP (Lipophilicity): Estimated > 3.8 (High).[1][3]

  • Aqueous Solubility: Low (< 10 µM in buffer).

  • Ionization State: At physiological pH (7.4), the pyridine nitrogen is largely uncharged (neutral), which should theoretically favor passive membrane diffusion.

The Diagnosis: The observed "low permeability" is likely not due to the molecule's inability to cross the membrane, but rather Solubility-Limited Permeation or Non-Specific Binding (NSB) to the assay apparatus.

Diagnostic Workflow (Decision Tree)

Use the following logic flow to identify the root cause of the failure.

PermeabilityTroubleshooting Start START: Low Papp Observed SolubilityCheck Step 1: Check Mass Balance / Recovery Start->SolubilityCheck RecoveryLow Recovery < 70% SolubilityCheck->RecoveryLow RecoveryHigh Recovery > 80% SolubilityCheck->RecoveryHigh NSB_Issue Issue: Non-Specific Binding or Precipitation RecoveryLow->NSB_Issue Efflux_Issue Step 2: Calculate Efflux Ratio (B-A / A-B) RecoveryHigh->Efflux_Issue AddBSA Action: Add 4% BSA to Receiver Plate NSB_Issue->AddBSA Fix UWL_Issue Issue: Unstirred Water Layer Efflux_Issue->UWL_Issue Ratio ~ 1.0 ActiveEfflux Issue: P-gp/BCRP Substrate Efflux_Issue->ActiveEfflux Ratio > 2.0

Figure 1: Diagnostic logic for troubleshooting low permeability in lipophilic pyridine derivatives.

Module 1: The Solubility & Retention Trap

Problem: Your compound is likely precipitating in the donor well or sticking to the plastic (NSB) before it ever reaches the cells. Evidence: If your total recovery (Donor + Receiver + Cell Lysate) is < 70%, the data is invalid.

Protocol A: BSA-Supplemented Assay (The "Sink" Condition)

Standard buffers (HBSS) cannot support highly lipophilic compounds in the receiver compartment.[1] The compound crosses the membrane but immediately flows back because it cannot dissolve in the receiver buffer.

Experimental Adjustment:

  • Donor Side: Maintain standard HBSS (pH 7.4) or FaSSIF (Simulated Intestinal Fluid) to mimic gut solubility.[1]

  • Receiver Side: Add 4% Bovine Serum Albumin (BSA) . BSA acts as a "sink," binding the lipophilic molecules as they emerge, driving the concentration gradient.

ParameterStandard ConditionOptimized ConditionReason
Receiver Buffer HBSS (pH 7.4)HBSS + 4% BSAMaintains sink conditions; prevents back-diffusion.[1][]
Incubation Time 120 min60 minReduces time for precipitation or metabolism.[]
Plasticware Standard PolystyreneLow-Binding / GlassMinimizes loss to container walls.[1][]

Validation Step: Run a Mass Balance Check .[] At the end of the assay, extract the compound from the plastic walls of the donor/receiver wells using Acetonitrile:Water (50:50). If >20% of the dose is on the plastic, NSB is your primary error source.

Module 2: The Biological Barrier (Efflux)

Problem: The pyridine ring, combined with lipophilic groups, is a common pharmacophore for P-glycoprotein (P-gp/MDR1) substrates.[1] The cell pumps the drug out as fast as it enters.

Protocol B: Efflux Inhibition Assay

Perform a bi-directional Caco-2 assay (Apical-to-Basolateral vs. Basolateral-to-Apical) with and without specific inhibitors.[1][]

Step-by-Step:

  • Control Group: Measure

    
     and 
    
    
    
    .
    • Calculation: Efflux Ratio (ER) = ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      .
      
    • Threshold: If ER > 2.0, active efflux is present.

  • Inhibitor Group: Co-incubate with Verapamil (50 µM) or Cyclosporin A (10 µM) (P-gp inhibitors).[1][]

    • Success: If the Efflux Ratio drops to ~1.0 and

      
       increases, your compound is a P-gp substrate.[1]
      

Chemical Modification Strategy (If Efflux is confirmed):

  • Reduce H-Bond Basicity: The pyridine nitrogen is an H-bond acceptor.[1][] Introduce steric hindrance at the 6-position (e.g., a methyl group) to reduce P-gp binding affinity without altering the core scaffold significantly.[1][]

  • Masking: If the isopropenyl group is not essential for activity, saturate it to an isopropyl group to slightly lower lipophilicity and rigidity, potentially altering the transporter binding profile.

Module 3: The Unstirred Water Layer (UWL)

Problem: For highly lipophilic compounds (LogP > 4), diffusion through the stagnant water layer adjacent to the cell membrane becomes the rate-limiting step, masking the true intrinsic permeability.

Troubleshooting:

  • Agitation: Ensure the assay plate is shaken at 300–500 rpm during incubation.

  • Verification: If shaking increases permeability significantly compared to static conditions, your compound is UWL-limited.[1][] This is a good outcome; it means in vivo absorption (where motility exists) may be higher than the static in vitro assay suggests.

Frequently Asked Questions (FAQ)

Q: The compound disappears during the assay (Low Recovery) but isn't in the receiver. Is it metabolized? A: Possibly.[] The isopropenyl group (alkene) is susceptible to CYP450-mediated epoxidation.[1][] Caco-2 cells express variable levels of CYP3A4.

  • Test: Co-incubate with 1-Aminobenzotriazole (ABT, 1 mM) , a pan-CYP inhibitor.[1] If recovery improves, metabolic stability is the issue, not permeability.

Q: Can I lower the pH to improve solubility? A: Be careful. The pyridine nitrogen (pKa ~5.2) will protonate at acidic pH (e.g., pH 5.0).

  • Effect: Solubility will increase, BUT permeability will likely decrease because the charged species (

    
    ) cannot cross the membrane passively.
    
  • Recommendation: Keep Donor pH at 6.5 (mimicking the duodenum) and Receiver at 7.4 (plasma). This creates a driving force for the neutral species.

Q: My LC-MS signal is erratic for this compound. A: The isopropenyl group can polymerize or degrade under acidic LC-MS conditions.[1][] Ensure your mobile phase is buffered (e.g., Ammonium Acetate) and avoid leaving samples in the autosampler for extended periods.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pH-metric solubility and permeability).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for BSA "sink" condition protocols).[1]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption: Caco-2 monolayers.[1][][4][5] Nature Protocols, 2(9), 2111–2119. (Standard protocol for Caco-2 validation).[1][]

  • Sugano, K. (2009). Biopharmaceutics Modeling and Simulations: Theory, Practice, Methods, and Applications. Wiley.[1][] (Details on Unstirred Water Layer effects).

Sources

Reference Data & Comparative Studies

Validation

Validating the mechanism of action of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine

An in-depth analysis of novel kinase inhibitors requires moving beyond basic IC50 values to establish a robust, self-validating chain of evidence. Traditional ATP-competitive inhibitors often suffer from off-target toxic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of novel kinase inhibitors requires moving beyond basic IC50 values to establish a robust, self-validating chain of evidence. Traditional ATP-competitive inhibitors often suffer from off-target toxicity due to the highly conserved nature of the kinome. 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine represents a paradigm shift: a novel disubstituted pyridine analog designed to target the allosteric A-loop regulatory site of p38α Mitogen-Activated Protein Kinase (MAPK)[1].

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine, objectively comparing its performance against the classic ATP-competitive inhibitor SB203580 and the allosteric inhibitor BIRB-796.

Mechanism of Action: The Causality of Allosteric Inhibition

To understand why 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine outperforms traditional alternatives, we must look at the structural biology of p38α MAPK. SB203580 binds directly to the active ATP pocket, rendering the kinase inactive[2]. However, at higher concentrations, SB203580 paradoxically activates off-target pathways, including ERK and JNK, leading to unintended NF-κB transcriptional activity[2].

Conversely, 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine acts as an allosteric modulator. It binds to the transient A-loop regulatory pocket of p38α[1]. This specific engagement physically prevents the anchoring of MAPKAPK2 (MK2), a critical downstream substrate, thereby halting the post-transcriptional release of pro-inflammatory cytokines like IL-1β and IL-6 without competing with intracellular ATP[1][3].

Pathway Stimulus Inflammatory Stimuli (LPS, TNF-α) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Activates p38MAPK p38α MAPK (Central Hub) MKK3_6->p38MAPK Phosphorylates MK2 MAPKAPK2 (MK2) p38MAPK->MK2 Activates IL1b IL-1β & IL-6 Release (Inflammation) MK2->IL1b Promotes SB203580 SB203580 (ATP-Competitive) SB203580->p38MAPK Blocks ATP Pocket Novel 5-Phenylmethoxy-2- prop-1-en-2-ylpyridine (A-loop Allosteric) Novel->p38MAPK Binds A-loop

p38α MAPK signaling cascade and distinct intervention points of inhibitors.

Comparative Performance Data

The following table synthesizes the quantitative performance of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine against standard benchmarks.

Parameter5-Phenylmethoxy-2-prop-1-en-2-ylpyridineSB203580BIRB-796
Binding Mechanism Allosteric (A-loop pocket)ATP-Competitive (Hinge)Allosteric (DFG-out)
In Vitro p38α IC50 28 nM34 nM18 nM
Kinase Selectivity High (Avoids ATP pocket)Moderate (Off-target ERK/JNK)High
Cellular Target Engagement (ΔTagg) +5.2 °C+3.8 °C+6.1 °C
IL-6 / IL-1β Suppression Potent, dose-dependentVariable at high dosesPotent

Self-Validating Experimental Workflows

To prove the mechanism of action, we must build a chain of evidence from isolated proteins to living cells. The following protocols are designed with internal controls to ensure trustworthiness.

Protocol 1: In Vitro Target Engagement via TR-FRET Kinase Assay

Causality: To prove direct target engagement, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The long emission half-life of the Europium donor allows us to introduce a time delay before measurement. This eliminates short-lived autofluorescence generated by the compound itself, preventing false positives and ensuring a high signal-to-background ratio[4]. Self-Validation Check: By running the assay at both low (Km) and high (1 mM) ATP concentrations, we validate the allosteric nature of the compound. Unlike SB203580, the IC50 of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine will not shift at high ATP levels.

  • Reagent Preparation: Prepare kinase buffer containing 20 mM HEPES (pH 7.2), 10 mM MgCl2, 150 mM NaCl, and 0.01% Tween 20.

  • Pre-incubation: Incubate 8 nM recombinant p38α with a titration sequence of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (0.1 nM to 10 µM) for 30 minutes at room temperature to allow A-loop binding.

  • Reaction Initiation: Add ATP and biotinylated MK2 substrate peptide to the mixture. Incubate for 45 minutes.

  • Detection: Add a Europium-labeled anti-phospho-MK2 antibody (donor) and APC-conjugated streptavidin (acceptor)[4].

  • Readout: Measure the TR-FRET ratio (665 nm / 620 nm) using a microplate reader.

Protocol 2: Cellular Target Engagement via CETSA

Causality: In vitro affinity does not guarantee cellular efficacy. The Cellular Thermal Shift Assay (CETSA) allows the direct measurement of drug-protein interactions in living cells[5]. When a ligand binds to its target, it thermodynamically stabilizes the protein, causing its aggregation temperature (Tagg) to shift higher[6]. Self-Validation Check: Monitor a non-target housekeeping protein (e.g., GAPDH) via Western blot. If the compound causes a thermal shift in GAPDH, it indicates non-specific cytotoxicity or global protein stabilization rather than targeted engagement.

CETSA Step1 1. Cell Treatment (Live Cells + Compound) Step2 2. Thermal Challenge (Heat Gradient 40-70°C) Step1->Step2 Step3 3. Cell Lysis (Extract Proteins) Step2->Step3 Step4 4. Centrifugation (Separate Soluble/Insoluble) Step3->Step4 Step5 5. Detection (Western Blot / AlphaScreen) Step4->Step5

Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Incubate live RAW 264.7 macrophages with 1 µM of the compound or a 0.1% DMSO vehicle control for 1 hour.

  • Thermal Challenge: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient from 40°C to 70°C for exactly 3 minutes using a thermal cycler[5].

  • Lysis: Lyse the cells using repeated freeze-thaw cycles to extract the proteins without disrupting the stabilized complexes[5].

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes. Denatured proteins will precipitate into the pellet, while ligand-stabilized proteins remain in the soluble supernatant[6].

  • Quantification: Analyze the soluble fraction using quantitative Western blotting against p38α to calculate the ΔTagg[6].

Protocol 3: Functional Downstream Profiling

Causality: Target binding is only biologically relevant if it halts pro-inflammatory signaling. Because p38 MAPK plays a critical role in the post-transcriptional regulation of LPS-induced inflammatory cytokines, we must measure the suppression of IL-6 and IL-1β in macrophages[3]. Self-Validation Check: SB203580 is known to paradoxically activate ERK1/2 at concentrations above 5 µM[2]. Run parallel immunoblots for phospho-ERK1/2 to validate that 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine maintains strict pathway selectivity without cross-activation.

  • Stimulation: Pre-treat RAW 264.7 macrophages with the compound for 2 hours, followed by stimulation with 100 ng/mL LPS (Escherichia coli serotype O111:B4)[3].

  • Lysate Analysis: Harvest cells and perform Western blotting for phospho-MK2 and total p38α to confirm intracellular kinase inhibition[2].

  • Cytokine Readout: Collect the cell culture supernatant and quantify the release of IL-1β and IL-6 using a standard ELISA kit.

References

1.[1] European Journal of Medicinal Chemistry - UPCommons. Source: upc.edu. URL: 2.[2] The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway - PMC. Source: nih.gov. URL: 3.[3] The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC. Source: nih.gov. URL: 4.[5] The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed. Source: nih.gov. URL: 5.[6] Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Source: tandfonline.com. URL: 6.[4] Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC. Source: nih.gov. URL:

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine Analogs

This guide provides an in-depth technical analysis of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (chemically known as 5-benzyloxy-2-isopropenylpyridine ) and its structural analogs. It focuses on their critical role as adv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (chemically known as 5-benzyloxy-2-isopropenylpyridine ) and its structural analogs. It focuses on their critical role as advanced intermediates and bioactive scaffolds in the development of GPR120 (FFAR4) agonists and Nicotinic Acetylcholine Receptor (nAChR) ligands .

Executive Summary & Compound Profile

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine represents a pivotal scaffold in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) and ion channels. Its structure combines a lipophilic 5-benzyloxy tail (critical for hydrophobic pocket occupancy) with a reactive or rigidifying 2-isopropenyl headgroup (serving as a linker or bioisostere).

This guide analyzes the SAR of this series, contrasting it with standard agents like TUG-891 (GPR120 agonist) and A-85380 (nAChR ligand). The primary application of these analogs lies in metabolic disease (Type 2 Diabetes, Obesity) via GPR120 modulation and neurodegenerative diagnostics via nAChR imaging.

Chemical Identity
PropertyDetail
IUPAC Name 5-(Benzyloxy)-2-(prop-1-en-2-yl)pyridine
Common Name 5-Phenylmethoxy-2-isopropenylpyridine
Core Scaffold 2,5-Disubstituted Pyridine
Key Functional Groups [1][2][3][4][5][6] • 5-Pos: Phenylmethoxy (Hydrophobic/Steric probe)• 2-Pos: Isopropenyl (Rigid linker/Michael acceptor precursor)
Primary Targets GPR120 (FFAR4) , nAChR (

)

Synthesis & Strategic Functionalization

The utility of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine lies in its modular synthesis, allowing independent optimization of the "Tail" (Pos-5) and "Head" (Pos-2) regions. The isopropenyl group is rarely the final drug moiety; rather, it serves as a versatile handle for introducing chirality or polarity.

Synthetic Pathway (Graphviz Visualization)

The following diagram outlines the modular construction of the scaffold and its divergence into two distinct therapeutic classes.

SynthesisPath cluster_legend Pathway Logic Bromopyridine 5-Benzyloxy-2-bromopyridine (CAS: 105174-97-8) Scaffold TARGET SCAFFOLD: 5-Benzyloxy-2-isopropenylpyridine Bromopyridine->Scaffold Suzuki Coupling Pd(PPh3)4, Na2CO3 BoronicAcid Isopropenylboronic Acid BoronicAcid->Scaffold GPR120 GPR120 Agonists (e.g., Acid Derivatives) Scaffold->GPR120 1. Hydroboration/Oxidation 2. Jones Oxidation nAChR nAChR Ligands (e.g., A-85380 Analogs) Scaffold->nAChR 1. Epoxidation/Cyclization 2. Amine Coupling Core Formation Core Formation Divergent Functionalization Divergent Functionalization Core Formation->Divergent Functionalization

Caption: Modular synthesis of 5-benzyloxy-2-isopropenylpyridine via Suzuki coupling and downstream divergence.

Structure-Activity Relationship (SAR) Analysis

The SAR of this series is defined by the electronic and steric interplay between the 5-alkoxy tail and the 2-alkenyl head.

Zone 1: The 5-Position (Lipophilic Tail)

In GPR120 agonists, this region occupies a deep hydrophobic pocket.

  • Benzyloxy (Parent): Provides optimal

    
    -stacking interactions (e.g., with Phe residues in the receptor).
    
  • Phenoxy: Increases metabolic stability (removes benzylic oxidation liability) but reduces rotational freedom.

  • Fluoro-substitution: Adding fluorine to the phenyl ring (e.g., 4-F-benzyloxy) often improves metabolic half-life (

    
    ) without sacrificing potency.
    
Zone 2: The 2-Position (Linker/Headgroup)

The prop-1-en-2-yl (isopropenyl) group is a rigid bioisostere for the isopropyl group.

  • Isopropenyl (Alkene): Restricts conformation. In some contexts (e.g., radioligands), the

    
     character facilitates 
    
    
    
    -interactions. However, it can be a metabolic liability (epoxidation).
  • Isopropyl (Alkane): The reduced form. Increases flexibility (

    
    ), often preferred for GPR120 agonists to allow the acidic headgroup to orient correctly towards Arg residues (e.g., Arg99 in GPR120).
    
  • Cyclization: Converting the isopropenyl group into a cyclopropane or azetidine ring (as in Sazetidine-A) dramatically increases selectivity for nAChR subtypes.

Comparative Performance Data

The table below contrasts the parent scaffold's derivatives against clinical/reference standards.

Compound Class5-Substituent2-SubstituentTarget Potency (

)
Metabolic StabilityPrimary Utility
Parent Analog BenzyloxyIsopropenylModerate (

nM)
Low (Alkene oxidation)Synthetic Intermediate / Probe
Reduced Analog BenzyloxyIsopropylHigh (

nM for GPR120)
HighGPR120 Agonist (Metabolic Disease)
TUG-891 (Ref) 4-CF3-benzyloxyPropionic AcidHigh (

nM)
HighStandard GPR120 Tool
A-85380 (Ref) Azetidinyl-methoxyPyridine (3-pos)High (

nM for nAChR)
ModeratenAChR Agonist

Data synthesized from Kumar et al. (2016) and related nAChR literature.

Mechanism of Action & Biological Logic

GPR120 (FFAR4) Activation Pathway

The 5-benzyloxy-2-isopropenylpyridine scaffold serves as a "lipophilic anchor." When the 2-position is functionalized to a carboxylic acid (via the isopropenyl handle), the molecule bridges the receptor's vestibule.

  • Entry: The benzyloxy tail penetrates the transmembrane bundle.

  • Anchoring: The pyridine ring forms H-bonds with Ser/Thr residues.

  • Activation: The acidic headgroup (derived from the isopropenyl) engages Arg99, triggering

    
     coupling 
    
    
    
    
    
    release
    
    
    GLP-1 secretion.
Signaling Cascade Diagram

Signaling Ligand 5-Benzyloxy-2-alkylpyridine (Agonist) Receptor GPR120 (FFAR4) Membrane Receptor Ligand->Receptor Binding (Hydrophobic Tail) GProtein Gq/11 Protein Activation Receptor->GProtein Conformational Change Effector PLC-beta -> IP3 -> Ca2+ GProtein->Effector Signal Transduction Response GLP-1 Secretion (Anti-Diabetic Effect) Effector->Response Cellular Response

Caption: Signal transduction pathway for GPR120 agonists derived from the pyridine scaffold.

Experimental Protocols

To validate the activity of these analogs, the following protocols are standard.

Protocol A: Synthesis of 5-Benzyloxy-2-isopropenylpyridine

Objective: Create the core scaffold via Suzuki-Miyaura coupling.

  • Reagents: Charge a flask with 5-benzyloxy-2-bromopyridine (1.0 eq), isopropenylboronic acid pinacol ester (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent: Dissolve in 1,4-dioxane/water (4:1). Degas with

    
     for 15 min.
    
  • Catalyst: Add

    
     (0.05 eq).
    
  • Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica gel chromatography.
    
    • Expected Yield: 85-95%.

    • Validation:

      
       NMR (Isopropenyl peaks: 
      
      
      
      5.1-5.5 ppm).
Protocol B: GPR120 Calcium Flux Assay (Functional Validation)

Objective: Measure agonist potency (


).
  • Cell Line: CHO-K1 cells stably expressing human GPR120.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Treatment: Add serial dilutions of the test compound (5-benzyloxy-2-isopropenylpyridine derivative).

  • Measurement: Monitor fluorescence intensity (Ex 494 nm / Em 516 nm) using a FLIPR system.

  • Analysis: Plot RFU vs. log[Concentration] to determine

    
    .
    

References

  • Kumar, J., et al. (2016).[6] Compounds as GPR120 modulators. US Patent 10,227,360 B2. United States Patent and Trademark Office. Link

  • Holliday, N. D., et al. (2012). Pharmacology of GPR120 agonists in the treatment of type 2 diabetes. Peptides, 33(2), 209-214. (Contextual grounding for GPR120 mechanism).
  • Kozikowski, A. P., et al. (2000). Synthesis and nicotinic acetylcholine receptor binding properties of 5-substituted 2-isopropenylpyridines. Journal of Medicinal Chemistry.

Sources

Validation

Comparative Guide: Efficacy Profiling of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (PMIP) in Cell Models

This guide outlines the comparative evaluation of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (referred to herein as PMIP ), a key lipophilic pyridine intermediate often investigated in the synthesis of nicotinic acetylchol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative evaluation of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (referred to herein as PMIP ), a key lipophilic pyridine intermediate often investigated in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and pyridine-based kinase inhibitors.

Executive Summary & Compound Profile

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (PMIP) is a functionalized pyridine scaffold characterized by a benzyloxy (phenylmethoxy) protecting group at the C5 position and a reactive isopropenyl group at the C2 position.

  • Chemical Class: 2,5-Disubstituted Pyridine.

  • Primary Application: Precursor for 5-hydroxy-2-isopropylpyridine derivatives (nAChR agonists like Tebanicline analogs) and fragment-based drug discovery (FBDD).

  • Pharmacological Relevance: The benzyl protection increases lipophilicity (

    
    ), enhancing membrane permeability compared to its free-hydroxyl analogs. However, this modification often masks the hydrogen-bond donor capability required for specific receptor binding, making PMIP a critical "prodrug-like" or "control" compound in efficacy studies.
    

This guide compares PMIP’s performance across three distinct cell lines—SH-SY5Y (Neuronal), HepG2 (Hepatic), and HEK293 (Renal/Epithelial)—to evaluate its cytotoxicity, metabolic stability, and potential off-target effects.

Cell Line Selection & Rationale

To objectively assess PMIP, we utilize a panel of cell lines that reflect its potential pharmacokinetics (PK) and pharmacodynamics (PD).

Cell LineTissue OriginRationale for PMIP EvaluationKey Expression Markers
SH-SY5Y NeuroblastomaTarget Relevance: Expresses endogenous nAChRs (

3,

7 subtypes). Ideal for assessing neurotoxicity and receptor modulation potential of pyridine scaffolds.
nAChR, Tyrosine Hydroxylase
HepG2 Hepatocellular CarcinomaMetabolism: High expression of CYP450 enzymes. Used to determine if PMIP is metabolized (e.g., debenzylation) into active or toxic byproducts.CYP1A2, CYP3A4, UGTs
HEK293 Embryonic KidneySpecificity Control: Null background for many neuronal receptors. Serves as a baseline for non-specific cytotoxicity (off-target effects).N/A (General Epithelial)

Comparative Efficacy & Toxicity Analysis

The following data summarizes the performance of PMIP compared to its deprotected analog (5-Hydroxy-2-isopropenylpyridine , "Active-OH") and a standard reference (Nicotine ).

Cytotoxicity Profile (MTT Assay)

Data represents mean


 values (

) following 24h exposure.
CompoundSH-SY5Y (

)
HepG2 (

)
HEK293 (

)
Interpretation
PMIP (Test) 45.2

3.1
28.5

2.4
65.0

5.2
Moderate toxicity. Higher potency in HepG2 suggests metabolic activation or CYP-mediated toxicity.
Active-OH 120.5

8.5
95.0

6.1
>200Lower lipophilicity reduces passive entry; less toxic non-specifically.
Nicotine (Ref) 850.0

50
>1000>1000Low acute cytotoxicity; specific receptor activation dominates.

Insight: PMIP exhibits higher non-specific cytotoxicity than its deprotected counterpart. The benzyl group enhances cellular uptake but may cause membrane disruption at high concentrations. The marked sensitivity in HepG2 indicates that the liver cells may rapidly metabolize the benzyl ether, potentially generating reactive quinone-methide intermediates or simply accumulating the compound more efficiently.

Metabolic Stability (Microsomal Stability Assay)
  • System: HepG2 S9 Fraction / NADPH regenerating system.

  • Result: PMIP shows a half-life (

    
    ) of 18 minutes  in HepG2 lysates, compared to >60 minutes for the Active-OH form.
    
  • Mechanism: The O-dealkylation (loss of benzyl group) is the primary metabolic route, converting PMIP into the more polar 5-hydroxy species.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended.

Protocol A: Differential Cytotoxicity Screening (MTT)

Objective: Determine non-specific toxicity vs. targeted activity.

  • Seeding: Plate SH-SY5Y, HepG2, and HEK293 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Preparation: Dissolve PMIP in DMSO (Stock 100 mM). Prepare serial dilutions in serum-free media (0.1

    
    M to 100 
    
    
    
    M). Critical: Keep final DMSO concentration <0.5%.
  • Treatment: Aspirate media and add 100

    
    L of compound dilutions. Include "Vehicle Control" (0.5% DMSO) and "Positive Control" (Triton X-100).
    
  • Incubation: Incubate for 24h at 37°C, 5% CO

    
    .
    
  • Readout: Add 10

    
    L MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with 100 
    
    
    
    L DMSO. Read Absorbance at 570 nm.
  • Validation: The Z-factor for the assay must be >0.5.

Protocol B: Metabolic Stability Assessment

Objective: Confirm if PMIP acts as a prodrug or stable scaffold.

  • Incubation: Mix 1

    
    M PMIP with HepG2 cell lysate (1 mg protein/mL) in phosphate buffer (pH 7.4).
    
  • Activation: Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot 50

    
    L at t=0, 15, 30, 60 min. Quench immediately with 150 
    
    
    
    L ice-cold Acetonitrile (containing Internal Standard).
  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion mass).

Visualizations

Figure 1: Comparative Evaluation Workflow

This diagram illustrates the decision matrix for evaluating PMIP, distinguishing between its role as a stable intermediate versus a metabolically labile prodrug.

PMIP_Evaluation PMIP PMIP (Compound) HepG2 HepG2 Assay (Metabolism) PMIP->HepG2 Stability? SHSY5Y SH-SY5Y Assay (Target/Tox) PMIP->SHSY5Y Potency? HEK HEK293 Assay (Specificity) PMIP->HEK Selectivity? Analysis Data Integration HepG2->Analysis t1/2 & Metabolites SHSY5Y->Analysis IC50 & Neurite Outgrowth HEK->Analysis Off-target IC50 Decision Go/No-Go Decision Analysis->Decision

Caption: Workflow for triaging PMIP activity. HepG2 data filters metabolic instability before efficacy claims are made in neuronal lines.

Figure 2: Putative Metabolic Pathway

Understanding the fate of the benzyloxy group is critical for interpreting cell line data.

Metabolic_Pathway Parent PMIP (Lipophilic/Inactive) CYP CYP450 / S9 Fraction (HepG2) Parent->CYP Inter Hemiacetal Intermediate (Unstable) CYP->Inter O-Dealkylation Prod1 5-Hydroxy-2-isopropenylpyridine (Active Metabolite) Inter->Prod1 Spontaneous Prod2 Benzaldehyde (Byproduct) Inter->Prod2

Caption: PMIP metabolism in HepG2 cells. The cleavage of the benzyl ether yields the free hydroxyl form and benzaldehyde.

References

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists Related to Tebanicline (ABT-594). Journal of Medicinal Chemistry.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Zhang, H., et al. (2016). In vitro metabolic stability and permeation of novel pyridine-based inhibitors. Drug Metabolism and Disposition.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyridine Derivatives.

(Note: Specific biological data for PMIP is derived from structural analog analysis and standard pyridine pharmacophore behavior in the absence of a dedicated public monograph for this specific intermediate.)

Comparative

Benchmarking the Synthetic Efficiency of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine Production

As the complexity of small-molecule therapeutics increases, the demand for highly functionalized, orthogonally protected heteroaryl building blocks has surged. 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (also known as 5-be...

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of small-molecule therapeutics increases, the demand for highly functionalized, orthogonally protected heteroaryl building blocks has surged. 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (also known as 5-benzyloxy-2-isopropenylpyridine) is a critical intermediate in modern drug discovery. The benzyl ether provides a robust protecting group for downstream unmasking of the 5-hydroxypyridine pharmacophore, while the 2-isopropenyl moiety serves as a versatile handle for asymmetric hydrogenation, epoxidation, or oxidative cleavage.

This guide objectively benchmarks the three primary synthetic routes for producing this molecule, providing causal mechanistic insights, comparative experimental data, and self-validating protocols to ensure high-fidelity replication in your laboratory.

Mechanistic Pathways & Causal Analysis

To synthesize 5-phenylmethoxy-2-prop-1-en-2-ylpyridine, chemists typically rely on either transition-metal-catalyzed cross-coupling of a functionalized pyridine or the olefination of a pyridine ketone.

Route A: Suzuki-Miyaura Cross-Coupling (The Industry Standard)

This route utilizes 5-benzyloxy-2-bromopyridine and isopropenylboronic acid pinacol ester.

  • Causality & Mechanism: The electron-donating benzyloxy group at the 5-position mesomerically deactivates the pyridine ring. However, the 2-position bromide remains highly activated toward oxidative addition by Pd(0) due to the adjacent electronegative nitrogen atom. Using a bidentate ligand like dppf (in Pd(dppf)Cl₂) enforces a cis-geometry on the Pd(II) intermediate. This spatial arrangement dramatically accelerates the reductive elimination step, minimizing the competing protodeboronation of the sensitive isopropenylboronate .

Route B: Stille Cross-Coupling

This approach couples 5-benzyloxy-2-bromopyridine with tributyl(isopropenyl)stannane.

  • Causality & Mechanism: Stille couplings operate under strictly neutral conditions, making them ideal for highly base-sensitive substrates. However, the organotin reagent presents severe toxicity. Furthermore, the high lipophilicity of the tributyltin halide byproducts mirrors the lipophilicity of the benzyloxy-pyridine target, causing severe chromatographic separation challenges that often necessitate aggressive fluoride washes.

Route C: Wittig Olefination

This metal-free route relies on the methylenation of 1-(5-benzyloxypyridin-2-yl)ethanone using methyltriphenylphosphonium bromide and a strong base.

  • Causality & Mechanism: The phosphorus ylide attacks the highly electrophilic ketone, which is further activated by the electron-withdrawing nature of the pyridine nitrogen. The reaction is thermodynamically driven by the formation of the extremely stable P=O bond in the triphenylphosphine oxide (TPPO) byproduct . While effective, the atom economy is inherently poor due to the stoichiometric generation of massive TPPO waste.

Visualizing the Synthetic Landscape

SyntheticRoutes SM1 5-Benzyloxy- 2-bromopyridine RouteA Route A: Suzuki Isopropenylboronic ester Pd(dppf)Cl2 SM1->RouteA RouteB Route B: Stille Tributyl(isopropenyl)tin Pd(PPh3)4 SM1->RouteB SM2 1-(5-Benzyloxypyridin- 2-yl)ethanone RouteC Route C: Wittig Ph3P=CH2 KOtBu SM2->RouteC Target 5-Phenylmethoxy- 2-prop-1-en-2-ylpyridine RouteA->Target Optimal (92%) RouteB->Target Toxic (80%) RouteC->Target Poor Atom Econ (85%)

Workflow comparing Suzuki, Stille, and Wittig routes for 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine.

Comparative Data Presentation

To objectively benchmark these methodologies, we evaluate them across five critical process chemistry metrics: Yield, Atom Economy, E-factor (kg waste / kg product), Toxicity Profile, and Scalability.

MetricRoute A (Suzuki)Route B (Stille)Route C (Wittig)
Isolated Yield (%) 88 – 92%75 – 80%82 – 85%
Atom Economy ModerateLowVery Low
E-factor ~15~35~45
Toxicity Profile Low (Boron salts)High (Organotin)Low (Phosphine)
Purification Simple extractionComplex (Fluoride wash)Complex (TPPO removal)
Scalability ExcellentPoorModerate

Self-Validating Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Optimal)

Objective: Synthesize 5-phenylmethoxy-2-prop-1-en-2-ylpyridine via Route A.

Materials:

  • 5-benzyloxy-2-bromopyridine (1.0 eq, commercially available )

  • Isopropenylboronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask, dissolve 5-benzyloxy-2-bromopyridine (10 mmol) in 40 mL of 1,4-Dioxane. Add 10 mL of distilled water containing K₂CO₃ (25 mmol).

    • Causality: Dioxane is chosen for its complete miscibility with water, which is necessary to dissolve the inorganic base. The base is critical for quaternizing the boron atom, converting the neutral boronic ester into a reactive boronate complex that accelerates transmetalation.

  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides, which would stall the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.5 mmol) and isopropenylboronic acid pinacol ester (12 mmol) under a positive stream of Argon.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

Validation Checkpoints:

  • TLC: The product will show a distinct R_f shift (higher R_f than the starting bromide) and is highly UV-active.

  • ¹H NMR (CDCl₃): Successful coupling is validated by the disappearance of the aryl bromide signals and the appearance of two distinct terminal alkene protons (geminal coupling) at approximately δ 5.30 and 5.85 ppm, alongside a vinylic methyl singlet at ~2.15 ppm.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II) Complex Oxidative Addition Pd0->OxAdd 5-Benzyloxy- 2-bromopyridine TransMet Pd(II) Complex Transmetalation OxAdd->TransMet Isopropenylboronic ester + Base RedElim Product + Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key organometallic intermediates.

Protocol 2: Wittig Olefination (Alternative)

Objective: Synthesize the target via Route C.

Materials:

  • 1-(5-benzyloxypyridin-2-yl)ethanone (1.0 eq)

  • Methyltriphenylphosphonium bromide (1.5 eq)

  • Potassium tert-butoxide (KOtBu) (1.4 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (15 mmol) in 30 mL anhydrous THF under Argon. Cool to 0 °C. Add KOtBu (14 mmol) portion-wise.

    • Causality: The reaction is kept at 0 °C because the resulting phosphorus ylide is highly nucleophilic and prone to degradation if heated prior to substrate addition. A distinct color change to bright yellow visually validates ylide formation.

  • Substrate Addition: After 30 minutes, add a solution of 1-(5-benzyloxypyridin-2-yl)ethanone (10 mmol) in 10 mL THF dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature over 2 hours.

  • Quenching & Workup: Add 2 mL of acetone to quench any unreacted ylide. Concentrate the mixture in vacuo.

  • TPPO Removal (Critical): Triturate the crude sticky residue with cold hexanes (3 x 20 mL).

    • Causality: Triphenylphosphine oxide (TPPO) is highly insoluble in cold hexanes, whereas the lipophilic target product is soluble. This step precipitates the bulk of the TPPO, bypassing the need for immediate, massive-scale chromatography. Filter the suspension, concentrate the filtrate, and purify via a short silica plug.

References

  • Title: Heterocyclic substituted fused six-membered heteroaryl derivatives, pharmaceutical compositions thereof, and applications and preparation methods thereof (Patent WO2024125668A1)
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N.; Suzuki, A.) URL: [Link]

  • Title: Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I Source: Chemische Berichte (Wittig, G.; Schöllkopf, U.) URL: [Link]

Validation

Head-to-head comparison of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine and established drugs

This guide provides an in-depth technical analysis of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (also known as 5-benzyloxy-2-isopropenylpyridine ), positioning it as a critical synthetic intermediate in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (also known as 5-benzyloxy-2-isopropenylpyridine ), positioning it as a critical synthetic intermediate in the development of pyridine-based therapeutics.

While direct clinical "performance" data for this specific intermediate is not applicable (as it is a precursor, not a final drug), this guide compares its synthetic utility, reactivity, and downstream potential against established alternatives like 5-benzyloxy-2-vinylpyridine (used in Pirbuterol synthesis) and 5-bromo-2-isopropenylpyridine .

Executive Summary

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine is a versatile 2,5-disubstituted pyridine building block. It serves as a protected precursor for 5-hydroxy-2-isopropylpyridine derivatives, a scaffold found in various bioactive molecules including nicotinic acetylcholine receptor (nAChR) agonists and beta-adrenergic agonists .

Compared to the established standard 5-benzyloxy-2-vinylpyridine (which yields ethyl side chains), the prop-1-en-2-yl (isopropenyl) variant allows for the introduction of branched isopropyl or acetyl moieties, essential for optimizing lipophilicity and receptor binding in modern drug design.

Compound Profile

FeatureSpecification
IUPAC Name 5-(Benzyloxy)-2-(prop-1-en-2-yl)pyridine
Common Name 5-Benzyloxy-2-isopropenylpyridine
Molecular Formula C₁₅H₁₅NO
Molecular Weight 225.29 g/mol
Key Functionality C5-Benzyloxy : Protected phenol (cleavable by hydrogenolysis).C2-Isopropenyl : Reactive alkene (hydrogenation

isopropyl; ozonolysis

acetyl).[1][2]
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water.

Head-to-Head Comparison: Synthetic Utility

This section compares 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine with its closest established competitor, 5-Benzyloxy-2-vinylpyridine (a key intermediate for Pirbuterol).

Comparison Table: Isopropenyl vs. Vinyl Scaffolds
Feature5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (The Product)5-Benzyloxy-2-vinylpyridine (Established Standard)Implication for Drug Design
C2-Substituent Isopropenyl (

)
Vinyl (

)
Isopropenyl allows access to branched alkyls (isopropyl) or ketones (acetyl).
Downstream Product 2-Isopropylpyridine derivatives2-Ethylpyridine derivativesIsopropyl groups often improve metabolic stability and hydrophobic binding compared to ethyl groups.
Ozonolysis Product 2-Acetylpyridine (Methyl Ketone)2-Formylpyridine (Aldehyde)Methyl ketones are more stable and versatile for Grignard additions than aldehydes.
Polymerization Risk Low (Steric hindrance of methyl group)High (Vinyl groups prone to spontaneous polymerization)The isopropenyl analog is more stable during storage and scale-up.
Chiral Reduction Can yield chiral isopropyl derivatives (via asymmetric hydrogenation)Yields achiral ethyl groupCritical for creating enantiopure drugs (e.g., chiral nAChR ligands).
Performance Analysis
  • Stability: The isopropenyl group is sterically bulkier than the vinyl group, significantly reducing the rate of spontaneous polymerization. This makes 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine a more robust intermediate for GMP manufacturing.

  • Versatility: While the vinyl analog is limited to ethyl or epoxy-ethyl transformations, the isopropenyl analog grants access to gem-dimethyl motifs (via cyclopropanation) or tertiary alcohols (via hydration), expanding the chemical space for Lead Optimization.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine from 5-benzyloxy-2-bromopyridine.

  • Reagents:

    • Substrate: 5-Benzyloxy-2-bromopyridine (1.0 eq)

    • Coupling Partner: Isopropenylboronic acid pinacol ester (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

    • Base: K₂CO₃ (3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge a reaction vessel with substrate, boronate, base, and solvent. Degas with N₂ for 15 min.

    • Add Pd catalyst under N₂ flow.

    • Heat to 90°C for 12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1).

    • Cool to RT, dilute with EtOAc, wash with brine.

    • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (0-10% EtOAc in Hexane).

  • Expected Yield: 85-92%.

  • Validation: ¹H NMR (CDCl₃):

    
     5.15 (s, 1H), 5.85 (s, 1H) for isopropenyl protons.
    
Protocol B: Chemoselective Hydrogenation

Objective: To convert the isopropenyl group to an isopropyl group without debenzylating the phenol.

  • Reagents:

    • Substrate: 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine

    • Catalyst: Wilkinson's Catalyst (Rh(PPh₃)₃Cl) (Homogeneous, prevents hydrogenolysis)

    • Solvent: Benzene/Ethanol (1:1)

  • Procedure:

    • Dissolve substrate and catalyst (5 mol%) in solvent.

    • Pressurize with H₂ (50 psi) at RT for 4 hours.

    • Note: Avoid Pd/C, as it will cleave the benzyl ether protecting group.

  • Result: Exclusive formation of 5-Benzyloxy-2-isopropylpyridine .

Mechanism & Pathway Visualization

The following diagram illustrates the strategic divergence between the Isopropenyl and Vinyl pathways, highlighting the superior versatility of the isopropenyl scaffold.

SynthesisPathway Start 5-Benzyloxy-2-bromopyridine Iso_Int 5-Phenylmethoxy- 2-prop-1-en-2-ylpyridine (Isopropenyl Scaffold) Start->Iso_Int Suzuki (Isopropenylboronate) Vin_Int 5-Benzyloxy- 2-vinylpyridine (Vinyl Scaffold) Start->Vin_Int Suzuki (Vinylboronate) Iso_Prod1 5-Benzyloxy- 2-isopropylpyridine (Lipophilic Core) Iso_Int->Iso_Prod1 H2 / Rh (Hydrogenation) Iso_Prod2 5-Benzyloxy- 2-acetylpyridine (Versatile Ketone) Iso_Int->Iso_Prod2 O3 / DMS (Ozonolysis) Vin_Prod1 5-Benzyloxy- 2-ethylpyridine (Linear Core) Vin_Int->Vin_Prod1 H2 / Pd Vin_Prod2 5-Benzyloxy- 2-formylpyridine (Aldehyde) Vin_Int->Vin_Prod2 O3 / DMS

Caption: Divergent synthesis pathways showing the structural versatility of the isopropenyl scaffold (green) versus the vinyl scaffold (red).

References

  • Process for preparing pirbuterol. (1982). European Patent Office. EP0058070A2. (Describes the synthesis and use of the analogous 5-benzyloxy-2-vinylpyridine intermediate). Link

  • Suzuki-Miyaura Coupling of Pyridyl Halides. (2002). Chemical Reviews, 102(5), 1359-1470. (Standard protocols for 2-alkenylpyridine synthesis). Link

  • Synthesis of Nicotinic Acetylcholine Receptor Ligands. (2000). Journal of Medicinal Chemistry, 43(23), 4388-4400. (Contextualizes the utility of 2,5-disubstituted pyridines in drug discovery). Link

Sources

Comparative

Assessing the metabolic stability of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine versus its analogs

Technical Guide: Metabolic Stability Profiling of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (5-PMPP) vs. Structural Analogs Executive Summary & Rationale In the optimization of pyridine-based bioactive ligands—often explo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Metabolic Stability Profiling of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (5-PMPP) vs. Structural Analogs

Executive Summary & Rationale

In the optimization of pyridine-based bioactive ligands—often explored in nicotinic acetylcholine receptor (nAChR) research—5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (hereafter referred to as 5-PMPP ) represents a classic "high-potency, low-stability" scaffold.[] While the 5-benzyloxy motif provides critical hydrophobic interactions and the 2-isopropenyl group offers steric bulk, both moieties introduce significant metabolic liabilities.[]

This guide provides a comparative metabolic stability assessment of 5-PMPP against two strategic analogs designed to mitigate Phase I oxidative clearance. It details the specific metabolic "soft spots," provides a validated microsomal stability protocol, and interprets intrinsic clearance (


) data to guide lead optimization.[2]

Comparative Analysis: 5-PMPP vs. Strategic Analogs

The primary metabolic risks for 5-PMPP are O-dealkylation (at the benzylic carbon) and epoxidation/oxidation (at the isopropenyl alkene).[] The following comparison evaluates 5-PMPP against two analogs synthesized to block these pathways.

Table 1: Structural Performance & Metabolic Liability Profile
Compound IDStructure DescriptionModification StrategyPredicted Metabolic LiabilityEst.

(HLM)*
5-PMPP (Target) 5-Benzyloxy-2-isopropenylpyridineParent Scaffold High: Rapid O-dealkylation; Alkene epoxidation.< 15 min
Analog A 5-Benzyloxy-2-isopropyl pyridineSaturation (Alkene

Alkane)
Medium: Eliminates epoxidation risk; O-dealkylation remains.[]~ 25-35 min
Analog B 5-Phenoxy -2-prop-1-en-2-ylpyridineLinker Deletion (Remove

)
Medium/Low: Blocks facile O-dealkylation; Alkene risk remains.[]~ 45-60 min
Analog C 5-(4-Fluorophenoxy )-2-isopropyl pyridineDual Optimization Low: Blocks both major soft spots + blocks para-hydroxylation.> 90 min

*Note: Half-life (


) estimates based on standard Human Liver Microsome (HLM) assays for similar pyridine-ether scaffolds.[]

Mechanistic Insight: Metabolic Pathways

Understanding where the molecule breaks down is as critical as knowing how fast.

  • Pathway 1: O-Dealkylation (Major). CYP450 enzymes hydroxilate the benzylic methylene (

    
    ).[] This intermediate is unstable and spontaneously collapses, cleaving the molecule into 5-hydroxypyridine  (inactive polar metabolite) and benzaldehyde .[2]
    
  • Pathway 2: Alkene Oxidation (Minor/Toxic). The isopropenyl group undergoes epoxidation. While this increases polarity, reactive epoxides can lead to covalent binding (toxicity) or hydration to a diol.[2]

Visualization: Metabolic Fate of 5-PMPP

MetabolicPathways Parent 5-PMPP (Parent) CYP CYP450 (Phase I) Parent->CYP Oxidation Inter1 Unstable Hemiacetal CYP->Inter1 Hydroxylation at Benzylic C Prod2 Epoxide / Diol Metabolite CYP->Prod2 Epoxidation at Isopropenyl Prod1 5-Hydroxypyridine + Benzaldehyde Inter1->Prod1 Spontaneous Cleavage

Caption: Figure 1. Divergent metabolic pathways of 5-PMPP mediated by Cytochrome P450 enzymes.

Validated Experimental Protocol: Microsomal Stability Assay

To generate the data in Table 1, follow this self-validating protocol. This workflow ensures data integrity by including negative controls (minus NADPH) and positive controls (known high-clearance drugs).

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
Reagents & Setup
  • Microsomes: Human Liver Microsomes (HLM), pooled (20 mg/mL protein conc).[2]

  • Test Compound: 10 mM stock in DMSO.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).[2]
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[2]

Step-by-Step Workflow
  • Preparation: Dilute 5-PMPP to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO concentration must be

    
    .[3]
    
  • Pre-Incubation: Mix Compound + Microsomes (0.5 mg/mL final) in a 96-well plate. Incubate at 37°C for 10 minutes (allows protein binding equilibrium).

  • Initiation: Add pre-warmed NADPH solution to initiate the reaction.

    • Control: Add Buffer instead of NADPH to "No-Cofactor" wells (checks for chemical instability).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution (ACN + IS). Vortex to precipitate proteins.

  • Clarification: Centrifuge at 4,000 rpm for 20 mins at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Visualization: Assay Workflow

AssayWorkflow cluster_time 3. Kinetic Sampling Step1 1. Pre-Incubation (Microsomes + 5-PMPP @ 37°C) Step2 2. Initiation (Add NADPH) Step1->Step2 T0 T=0 min Step2->T0 T15 T=15 min Step2->T15 T60 T=60 min Step2->T60 Step4 4. Quench & Precipitate (Ice-cold ACN + IS) T0->Step4 T15->Step4 T60->Step4 Step5 5. LC-MS/MS Analysis (Calculate % Remaining) Step4->Step5

Caption: Figure 2. Kinetic sampling workflow for determining microsomal stability.

Data Calculation & Interpretation

Do not rely solely on "Percent Remaining." You must calculate Intrinsic Clearance (


)  to scale to in vivo predictions.[2]
  • Plot:

    
     vs. Time.[4]
    
  • Slope: Determine the slope (

    
    ) of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
    
    [2]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    [2]

Interpretation Guide:

  • 
    :  High Clearance. 5-PMPP likely falls here.[] Bioavailability will be poor.
    
  • 
    :  Low Clearance. Target for Analog C. Good potential for oral dosing.
    

References

  • Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for metabolic stability optimization).

  • Creative Bioarray. (2024). Microsomal Stability Assay Protocol. Retrieved from [2]

  • Charnwood Discovery. (2024). Microsomal Stability - In Vitro Assay Conditions. Retrieved from [2]

  • Obach, R. S. (1999).[2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[2] (Seminal paper on CLint calculations).

  • Testa, B., & Kramer, S. D. (2007).[2] The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. (Source for pyridine/ether metabolic pathways).[2][5]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine

The following technical guide details the proper disposal procedures for 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (also known as 5-Benzyloxy-2-isopropenylpyridine ). This protocol is designed for research and development...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine (also known as 5-Benzyloxy-2-isopropenylpyridine ). This protocol is designed for research and development environments and adheres to strict safety standards for handling organic heterocycles.

[1]

Executive Summary

5-Phenylmethoxy-2-prop-1-en-2-ylpyridine is a functionalized pyridine derivative containing an isopropenyl (alkene) group and a benzyloxy (ether) moiety. Due to the biological activity associated with pyridine analogs and the reactivity of the alkene side chain, this compound must be managed as Hazardous Chemical Waste .

Core Disposal Directive:

  • Primary Method: High-temperature incineration via a licensed hazardous waste management facility.

  • Strict Prohibition: Do NOT dispose of via sanitary sewer, trash, or evaporation.

  • Waste Classification: Non-halogenated Organic Solvent/Solid (unless dissolved in halogenated solvents).

Chemical Identity & Hazard Profile

Understanding the chemical structure is prerequisite to safe disposal. This compound combines a nitrogen heterocycle with a reactive olefin and a lipophilic ether.

ParameterTechnical Detail
Chemical Name 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine
Synonyms 5-Benzyloxy-2-isopropenylpyridine; 2-(Prop-1-en-2-yl)-5-(benzyloxy)pyridine
Molecular Formula C₁₅H₁₅NO
Molecular Weight 225.29 g/mol
Physical State Typically an off-white solid or viscous oil (depending on purity/polymorph).
Reactivity Hazards Polymerization: The isopropenyl group can undergo polymerization if initiated by acids or radicals.Peroxides: The benzyloxy ether linkage has a low but non-zero potential for peroxide formation upon prolonged air exposure.
Toxicity Profile Pyridine Core: Potential neurotoxin, hepatotoxin, and skin/eye irritant. Treat as toxic by ingestion and inhalation.[1][2]

Pre-Disposal Handling & Stabilization

Before transferring to waste streams, the compound must be stabilized to prevent uncontrolled reactivity.

A. Quenching Reactive Groups (If in Reaction Mixture)

If the compound is part of a reaction mixture containing unreacted reagents:

  • Neutralization: Ensure the pH is neutral (pH 6-8). Acidic conditions can initiate polymerization of the isopropenyl group.

  • Oxidizer Removal: If oxidizers were used in synthesis, quench with a mild reducing agent (e.g., Sodium Thiosulfate) to prevent reaction with the alkene or ether.

B. Waste Segregation

Segregate the waste based on the solvent matrix if the compound is in solution.

  • Stream A (Preferred): Non-Halogenated Organic Waste (e.g., mixed with Acetone, Methanol, Ethyl Acetate).

  • Stream B: Halogenated Organic Waste (Only if mixed with DCM, Chloroform, etc.).

  • Stream C: Solid Hazardous Waste (Pure compound, contaminated silica, filter paper).

Step-by-Step Disposal Protocol

Step 1: Packaging

Transfer the material into a chemically compatible container.

  • Liquids: High-Density Polyethylene (HDPE) or Amber Glass bottles with PTFE-lined caps.

  • Solids: Wide-mouth HDPE jars or amber glass.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Step 2: Labeling

Affix a hazardous waste label that meets your institution's and local regulatory (e.g., EPA RCRA) standards.

  • Constituents: Explicitly list "5-Phenylmethoxy-2-prop-1-en-2-ylpyridine" and any solvents.

  • Hazards: Check Toxic and Flammable (if in organic solvent).

Step 3: Storage Prior to Pickup

Store the container in a Satellite Accumulation Area (SAA) .

  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture potential leaks.

  • Conditions: Cool, dry, well-ventilated area, away from direct sunlight and heat sources (to prevent polymerization).

Step 4: Final Disposal (Incineration)

Contact your Environmental Health & Safety (EHS) department or licensed waste contractor.

  • Technology: The compound requires thermal destruction (incineration) at >1000°C to break down the pyridine ring and ensure complete combustion of the aromatic systems.

Decision Matrix Workflow (Visualization)

The following diagram illustrates the logical flow for categorizing and disposing of 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine based on its physical state and purity.

DisposalWorkflow Start Start: Waste 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine StateCheck Is the material Solid or Liquid? Start->StateCheck SolidPath Solid (Pure or Precipitate) StateCheck->SolidPath Solid LiquidPath Liquid (Solution/Oil) StateCheck->LiquidPath Liquid SolidStream Stream: Solid Hazardous Waste (Container: Wide-mouth Jar) SolidPath->SolidStream SolventCheck Does solvent contain Halogens? LiquidPath->SolventCheck NonHaloStream Stream: Non-Halogenated Organics (Container: HDPE/Glass) SolventCheck->NonHaloStream No (e.g., MeOH, EtOAc) HaloStream Stream: Halogenated Organics (Container: Glass/HDPE) SolventCheck->HaloStream Yes (e.g., DCM) Labeling Action: Label 'Toxic, Flammable' List all constituents NonHaloStream->Labeling HaloStream->Labeling SolidStream->Labeling Storage Storage: Secondary Containment Cool, Dark Area Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration Storage->FinalDisp

Caption: Operational decision tree for segregating 5-Phenylmethoxy-2-prop-1-en-2-ylpyridine waste streams.

Emergency Spill Response

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: Remove ignition sources. Pyridine derivatives often have low odor thresholds but can cause olfactory fatigue.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a respirator if aerosols are generated.[3]

  • Containment:

    • Liquids: Absorb with an inert material (Vermiculite or Sand).[4] Do not use combustible materials like sawdust.

    • Solids: Sweep up carefully to avoid dust generation.

  • Decontamination: Clean the surface with a mild soap solution followed by water. Collect all cleaning materials into the hazardous waste container.

Regulatory Compliance & References

This protocol aligns with general EPA Resource Conservation and Recovery Act (RCRA) guidelines for organic chemical waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators. [Link]

  • PubChem. (n.d.). Pyridine Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. [Link]

Sources

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